(1s,2r)-2-Methylcyclohexanamine
Description
The exact mass of the compound (1S,2R)-2-Methyl-cyclohexylamine is 113.120449483 g/mol and the complexity rating of the compound is 70.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@@H]1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-19-4, 79389-36-9 | |
| Record name | 2-Methylcyclohexylamine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclohexylamine, (1S,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, (1S,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45GZ9VZ7LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26H7U56T2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physical Properties of (1s,2r)-2-Methylcyclohexanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (1s,2r)-2-Methylcyclohexanamine. Due to the limited availability of experimental data for this specific stereoisomer, this document also includes data for the isomeric mixture of 2-methylcyclohexylamine for comparative purposes. This guide is intended to be a valuable resource for professionals in research and drug development, offering a structured presentation of data, detailed experimental protocols, and a logical workflow for property determination.
Core Physical Properties
Quantitative Data Summary
The following tables summarize the available quantitative data for 2-methylcyclohexylamine. It is crucial to note that most experimental values have been reported for a mixture of cis and trans isomers. Where available, computed data for the specific (1S,2R) and (1R,2R) stereoisomers are provided for theoretical reference.
Table 1: General and Computed Physical Properties
| Property | Value (Mixture of Isomers) | Value (Computed for (1S,2R)-isomer) | Value (Computed for (1R,2R)-isomer) |
| Molecular Formula | C₇H₁₅N | C₇H₁₅N | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol | 113.20 g/mol | 113.20 g/mol |
| XLogP3 | - | 1.6 | 1.6 |
| Hydrogen Bond Donor Count | - | 1 | 1 |
| Hydrogen Bond Acceptor Count | - | 1 | 1 |
| Rotatable Bond Count | - | 0 | 0 |
Table 2: Experimental Physical Properties
| Property | Value (Mixture of Isomers) | Conditions |
| Boiling Point | 149-150 °C[1] | at 760 mmHg |
| Melting Point | -33.00 °C[2] | Not specified for a specific isomer |
| Density | 0.856 g/mL | at 25 °C |
| Refractive Index | 1.4565[1] | at 20 °C |
Table 3: Solubility Profile
| Solvent | Solubility | Notes |
| Water | Moderately soluble[2] | The presence of the amine group allows for hydrogen bonding with water. |
| Non-polar organic solvents (e.g., hexane, toluene) | Soluble[2] | The hydrocarbon backbone contributes to solubility in non-polar environments. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of a liquid amine like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer (calibrated)
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume of the amine sample into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. The temperature should remain constant during the distillation of a pure compound.
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty weight.
-
Fill the pycnometer with the amine sample, ensuring there are no air bubbles.
-
Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Carefully remove any excess liquid from the capillary opening.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the sample (filled weight - empty weight) by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (sodium lamp, 589 nm)
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of the amine sample to the lower prism.
-
Close the prisms and allow the sample to spread into a thin film.
-
Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer to maintain a constant temperature.
-
Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
To a test tube, add a measured volume (e.g., 1 mL) of the solvent (e.g., water, hexane).
-
Add a small, measured amount of the amine sample (e.g., 0.1 mL) to the solvent.
-
Agitate the mixture vigorously using a vortex mixer for a set period.
-
Allow the mixture to stand and observe if a single, clear phase is formed (soluble), or if two distinct layers or a cloudy suspension remains (insoluble or partially soluble).
-
The process can be repeated with increasing amounts of the amine to determine the approximate solubility limit.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid amine such as this compound.
References
Technical Guide: (1S,2R)-2-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physicochemical Properties
(1S,2R)-2-Methylcyclohexanamine is a chiral primary amine. Its stereochemistry is defined by the (1S, 2R) configuration of the amine and methyl groups on the cyclohexane ring, indicating a cis relative stereochemistry. This compound and its hydrochloride salt are primarily utilized in research and development, particularly as a chiral building block in asymmetric synthesis.
Below is a summary of its key identifiers and physicochemical properties.
| Property | This compound | This compound Hydrochloride |
| Synonyms | cis-(-)-2-Methylcyclohexylamine, this compound | (1s,2r)-2-methylcyclohexan-1-amine hydrochloride |
| CAS Number | 79389-36-9, 2164-19-4[1] | 79389-39-2[2] |
| Molecular Formula | C₇H₁₅N[1] | C₇H₁₆ClN[2] |
| Molecular Weight | 113.20 g/mol [1] | 149.67 g/mol [2] |
| IUPAC Name | (1S,2R)-2-methylcyclohexan-1-amine[1] | (1s,2r)-2-methylcyclohexan-1-amine hydrochloride[2] |
| Purity | Varies by supplier | Typically ≥95%[2] |
Synthesis
A common method for the synthesis of chiral amines like this compound involves the stereoselective reduction of an imine or the amination of a ketone. A plausible synthetic route is through the reductive amination of 2-methylcyclohexanone using a chiral amine as a directing group, followed by hydrogenation.
Hypothetical Experimental Protocol for Asymmetric Reductive Amination:
-
Imine Formation: 2-methylcyclohexanone is reacted with a chiral amine (e.g., (R)-α-methylbenzylamine) in an appropriate solvent (e.g., toluene) with azeotropic removal of water to form a chiral imine.
-
Diastereoselective Reduction: The resulting imine is then reduced. This can be achieved through catalytic hydrogenation (e.g., using H₂, Pd/C) or with a hydride reducing agent. The chirality of the auxiliary amine directs the approach of the hydrogen, leading to a diastereomeric excess of the desired amine.
-
Removal of Chiral Auxiliary: The chiral auxiliary is subsequently removed, typically by hydrogenolysis, to yield the enantiomerically enriched this compound.
-
Purification: The final product is purified by distillation or chromatography to isolate the desired stereoisomer.
Caption: Hypothetical synthetic workflow for this compound.
Applications in Drug Development and Research
While specific research on this compound is limited in publicly available literature, its structural motifs and chirality suggest several potential applications in drug discovery and organic synthesis.
Chiral Auxiliary in Asymmetric Synthesis
Chiral amines are frequently employed as chiral auxiliaries to control the stereochemical outcome of a reaction.[3] The auxiliary is temporarily incorporated into a prochiral substrate, directs the stereoselective formation of a new chiral center, and is then removed.
General Principle:
-
Coupling: A prochiral substrate (e.g., a carboxylic acid) is covalently attached to the chiral auxiliary, this compound, to form a diastereomeric intermediate (e.g., an amide).
-
Stereoselective Reaction: The intermediate then undergoes a reaction (e.g., enolate alkylation) where the bulky cyclohexyl group of the auxiliary sterically hinders one face of the molecule, forcing the incoming reagent to attack from the less hindered face. This results in the formation of one diastereomer in excess.
-
Cleavage: The chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched compound. The auxiliary can often be recovered and reused.
Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.
Potential as a Central Nervous System (CNS) Stimulant
The enantiomer, (1R,2S)-2-Methylcyclohexanamine, has been noted for its potential as a central nervous system stimulant, possibly influencing neurotransmitter systems like norepinephrine and dopamine.[3] Amphetamine-like stimulants often act by increasing the release and blocking the re-uptake of these catecholamines in the synaptic cleft.[4][5] This leads to increased alertness and mental and physical stimulation.[6] While the specific activity of the (1S,2R) isomer is not documented, it is plausible that it could interact with monoamine transporters, though its efficacy and selectivity may differ from its enantiomer.
Potential Mechanism of Action: Many CNS stimulants interact with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), to increase the extracellular concentration of these neurotransmitters.
Caption: Potential mechanism of CNS stimulant activity via monoamine transporter blockade.
Biological Activity of Related Compounds
While data on this compound is scarce, studies on functionally substituted cyclohexane derivatives have revealed a broad range of biological activities, including:
-
Antimicrobial properties: Certain cyclohexane diamine derivatives have shown moderate to strong antibacterial activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[7]
-
Anticancer and Cytotoxic Activity: Various cyclohexane derivatives have demonstrated significant antiproliferative activities, suggesting their potential as antineoplastic agents.[7]
-
Anti-inflammatory and Analgesic Effects: Some amidrazone derivatives containing a cyclohexene moiety have shown anti-inflammatory properties by modulating key cytokines.[8]
These findings suggest that the 2-methylcyclohexanamine scaffold is a promising starting point for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action for the (1S,2R) isomer is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
- 8. summit.sfu.ca [summit.sfu.ca]
Commercial Availability and Synthetic Strategies for (1s,2r)-2-Methylcyclohexanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the chiral building block, (1s,2r)-2-Methylcyclohexanamine. Furthermore, it outlines potential synthetic strategies for its preparation, a critical aspect for researchers in drug discovery and development where this scaffold holds potential. Due to the proprietary nature of many drug development programs, specific signaling pathways for investigational compounds incorporating this exact moiety are not publicly disclosed. However, this guide discusses the general role of chiral amines in pharmacology to provide a conceptual framework for its potential applications.
Commercial Availability
This compound is primarily available from various chemical suppliers as its hydrochloride salt. The free amine is less commonly listed but may be available upon request from some vendors. The following table summarizes the currently available commercial sources. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| CymitQuimica [1] | This compound hydrochloride | 79389-39-2 | 97% | 100mg, 250mg, 500mg, 1g, 5g |
| AChemBlock [2] | This compound hydrochloride | 79389-39-2 | 95% | Custom Quote |
| Advanced ChemBlocks [3] | cis-(1S,2R)-2-methylcyclohexan-1-amine | 2164-19-4 | 97% | Custom Quote |
| Cenmed Enterprises [4] | This compound hydrochloride | Not specified | Not specified | Contact for details |
Note: The CAS number 79389-36-9 corresponds to the free amine, this compound, while 79389-39-2 is for its hydrochloride salt.[5]
Synthetic Strategies
General Experimental Workflow
The following diagram illustrates a general workflow for obtaining the desired enantiomerically pure this compound.
Caption: General workflow for the synthesis and resolution of this compound.
Key Experimental Considerations
1. Synthesis of Racemic cis-2-Methylcyclohexylamine:
A common starting point is the reductive amination of 2-methylcyclohexanone. This can be achieved using various reducing agents and ammonia sources. The reaction typically yields a mixture of cis and trans isomers, which would require separation, for instance, by fractional distillation or chromatography.
2. Chiral Resolution of Racemic cis-2-Methylcyclohexylamine:
The separation of the enantiomers of a racemic amine is a standard procedure in organic chemistry.[6][7][8]
-
Formation of Diastereomeric Salts: The racemic cis-2-methylcyclohexylamine is reacted with a chiral resolving agent, such as an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid), in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts will exhibit different solubilities in a given solvent. Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free amine. The desired this compound can then be extracted and purified.
Potential Applications in Drug Development
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals. The specific stereochemistry of a molecule is often crucial for its biological activity and selectivity. Arylcyclohexylamine derivatives, for instance, are known to interact with the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative effects.[9] While this compound itself is a simple aliphatic amine, its incorporation into more complex molecules can impart specific three-dimensional structures that are key for binding to biological targets such as enzymes or receptors.
The cyclohexyl scaffold provides a rigid, non-aromatic core that can be used to orient functional groups in a precise manner. The methyl and amino groups on the ring, with their defined stereochemistry, can play critical roles in target recognition and binding affinity.
Conceptual Signaling Pathway Involvement
Given that specific drug targets for compounds containing the this compound moiety are not publicly known, a generalized diagram is presented below to illustrate how such a molecule, as part of a larger drug entity, might interact with a generic cell signaling pathway. Chiral molecules often exhibit stereospecific interactions with their biological targets.
Caption: Conceptual interaction of a chiral drug molecule with a cell signaling pathway.
This diagram illustrates the principle of stereospecificity, where the unique 3D structure of a drug containing the this compound scaffold would allow it to bind selectively to a specific receptor or enzyme, initiating a downstream signaling cascade that ultimately leads to a therapeutic effect. The other enantiomer, (1r,2s)-2-Methylcyclohexanamine, if incorporated into the same drug scaffold, might exhibit a different binding affinity or even interact with a different target altogether, highlighting the importance of stereochemistry in drug design.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound hydrochloride 95% | CAS: 79389-39-2 | AChemBlock [achemblock.com]
- 3. cis-(1S,2R)-2-methylcyclohexan-1-amine 97% | CAS: 2164-19-4 | AChemBlock [achemblock.com]
- 4. cenmed.com [cenmed.com]
- 5. 2-Methylcyclohexylamine, (1S,2R)- | C7H15N | CID 5324013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of (1s,2r)-2-Methylcyclohexanamine
This guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral primary amine, (1s,2r)-2-Methylcyclohexanamine. While comprehensive, verified spectra for this specific stereoisomer are not widely available in public databases, this document synthesizes data from isomeric mixtures and established spectroscopic principles to serve as a reliable reference for researchers and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses. These values are based on characteristic chemical shifts and absorption frequencies for aliphatic amines and substituted cyclohexanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Protons | Multiplicity | Notes |
| ~ 2.5 - 3.0 | 1H (CH-N) | Multiplet | Deshielded proton on the carbon bonded to the amine group[1]. |
| ~ 1.0 - 2.0 | 9H (Ring CH, CH₂) | Multiplets | Complex overlapping signals from the cyclohexane ring protons. |
| ~ 1.2 - 1.5 | 2H (NH₂) | Broad Singlet | Signal is often broad and its position is concentration-dependent. Disappears upon D₂O exchange[1][2]. |
| ~ 0.9 - 1.1 | 3H (CH₃) | Doublet | The methyl group is split by the adjacent methine proton. |
¹³C NMR (Carbon NMR) Data (Predicted) Solvent: CDCl₃
A ¹³C NMR spectrum for this compound is noted as available from the University of Vienna, though the data is not publicly displayed[3]. The predicted shifts are based on typical values for substituted cyclohexanes[4][5].
| Chemical Shift (δ, ppm) | Carbon | Notes |
| ~ 55 - 60 | CH-N | Carbon atom directly attached to the electron-withdrawing nitrogen atom. |
| ~ 35 - 45 | CH-CH₃ | Methine carbon of the methyl-substituted position. |
| ~ 20 - 35 | Ring CH₂ | Multiple peaks expected for the four non-equivalent methylene carbons in the ring. |
| ~ 15 - 20 | CH₃ | Methyl group carbon. |
Infrared (IR) Spectroscopy
As a primary aliphatic amine, this compound is expected to exhibit the following characteristic absorption bands[1][2][6].
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3350 - 3450 | N-H Stretch (asymmetric & symmetric) | Medium | A characteristic pair of sharp peaks for a primary amine (R-NH₂)[2]. |
| 2850 - 2960 | C-H Stretch (aliphatic) | Strong | Typical for sp³ C-H bonds in the cyclohexane ring and methyl group. |
| 1580 - 1650 | N-H Bend (scissoring) | Medium | Confirms the presence of a primary amine group[6]. |
| 1000 - 1250 | C-N Stretch | Medium-Weak | Characteristic of aliphatic amines[1][6]. |
| 650 - 900 | N-H Wag | Broad | A broad absorption typical for primary and secondary amines[6]. |
Mass Spectrometry (MS)
The mass spectrum is predicted based on data for 2-methylcyclohexylamine isomers and the nitrogen rule[2][7]. The molecule has an odd number of nitrogen atoms, so its molecular ion peak will have an odd mass-to-charge ratio[1].
| m/z Ratio | Ion | Notes |
| 113 | [M]⁺ | Molecular ion peak. The compound's molecular weight is 113.20 g/mol [3]. |
| 98 | [M - CH₃]⁺ | Loss of the methyl group. |
| 84 | [M - C₂H₅]⁺ | Result of α-cleavage, a characteristic fragmentation for amines[2]. |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Common fragment from cleavage of the cyclohexane ring or further fragmentation. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR[8].
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a micropipette[8].
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of 4-5 cm[8].
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.
-
Insert the sample into the NMR spectrometer.
-
Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field[8].
-
Shimming : The magnetic field homogeneity is optimized by either manual or automated shimming to ensure sharp, well-resolved peaks[8].
-
Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.
-
Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and begin the experiment. For confirmation of the N-H signal, a second ¹H spectrum can be run after adding one drop of D₂O and shaking the tube.
-
IR Spectroscopy (FTIR) Protocol
This protocol describes the analysis of a liquid sample using the thin-film method.
-
Sample Preparation :
-
Place one clean, dry salt plate (e.g., NaCl or KBr) onto a clean surface.
-
Using a pipette, place one small drop of neat (undiluted) this compound onto the center of the plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Data Acquisition :
-
Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting data is Fourier-transformed to generate the infrared spectrum[9].
-
After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.
-
Mass Spectrometry (GC-MS) Protocol
Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile small molecules like 2-methylcyclohexanamine[10][11][12].
-
Sample Preparation :
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Transfer the solution to a 2 mL autosampler vial and cap it.
-
-
Data Acquisition :
-
Injection : Inject 1 µL of the prepared sample solution into the GC inlet, which is heated to volatilize the sample.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.
-
Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment[11][12].
-
Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots ion intensity versus m/z ratio.
-
Visualization of Analytical Processes
The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical diagram for structure confirmation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. 2-Methylcyclohexylamine, (1S,2R)- | C7H15N | CID 5324013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 2-Methylcyclohexylamine [webbook.nist.gov]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. zefsci.com [zefsci.com]
Stereochemistry of 2-Methylcyclohexanamine Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 2-methylcyclohexanamine, a chiral cycloalkane with significant implications in medicinal chemistry and drug design. The spatial arrangement of the methyl and amine functional groups gives rise to distinct stereoisomers with unique physicochemical properties and potentially varied pharmacological activities. Understanding the synthesis, separation, and conformational behavior of these isomers is paramount for the development of stereochemically pure and effective therapeutic agents.
Introduction to the Stereoisomers of 2-Methylcyclohexanamine
2-Methylcyclohexanamine possesses two chiral centers, at carbon 1 (bearing the amino group) and carbon 2 (bearing the methyl group). Consequently, there are a total of four possible stereoisomers, existing as two pairs of enantiomers. These are categorized into cis and trans diastereomers based on the relative orientation of the methyl and amino groups.
-
Trans Isomers: The methyl and amino groups are on opposite sides of the cyclohexane ring. This diastereomer exists as a pair of enantiomers:
-
(1R,2R)-2-methylcyclohexanamine
-
(1S,2S)-2-methylcyclohexanamine
-
-
Cis Isomers: The methyl and amino groups are on the same side of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers:
-
(1R,2S)-2-methylcyclohexanamine
-
(1S,2R)-2-methylcyclohexanamine
-
The distinct three-dimensional structures of these isomers lead to differences in their physical properties, spectroscopic signatures, and, most importantly for drug development, their interactions with chiral biological targets such as enzymes and receptors.
Conformational Analysis
The stereoisomers of 2-methylcyclohexanamine exist predominantly in chair conformations to minimize steric and torsional strain. The stability of these conformations is dictated by the energetic penalties associated with axial versus equatorial positioning of the methyl and amino substituents.
Trans Isomers: The trans isomers can exist in two chair conformations. The diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. In the diequatorial conformer, both the methyl and amino groups occupy the more sterically favorable equatorial positions.
Cis Isomers: For the cis isomers, one substituent must be in an axial position while the other is equatorial in any given chair conformation. Ring flipping interconverts the axial and equatorial positions of both groups. The preferred conformation will be the one where the larger group (methyl) occupies the equatorial position to minimize steric strain.
The relative stabilities of these conformers can be quantified by the difference in Gibbs free energy (ΔG°). Generally, placing a substituent in an axial position incurs a steric penalty. For a methyl group, this is approximately 1.7 kcal/mol, and for an amino group, it is around 1.4 kcal/mol. In the case of the trans diequatorial conformer, there is also a gauche interaction between the two substituents to consider.
The logical relationship for determining the most stable conformation is outlined below:
Caption: Conformational Stability Logic.
Physicochemical and Spectroscopic Data
The differentiation and characterization of the 2-methylcyclohexanamine isomers rely on their distinct physical and spectroscopic properties. The following table summarizes key quantitative data for the individual stereoisomers. (Note: Experimental values can vary based on measurement conditions and purity.)
| Property | (1R,2R)-trans | (1S,2S)-trans | (1R,2S)-cis | (1S,2R)-cis |
| IUPAC Name | (1R,2R)-2-methylcyclohexan-1-amine[1] | trans-(1S,2S)-2-methylcyclohexan-1-amine | cis-(1R,2S)-2-methylcyclohexan-1-amine[2] | (1S,2R)-2-methylcyclohexan-1-amine[3] |
| CAS Number | 931-11-3[1] | 29569-76-4 | 79389-37-0[2] | 2164-19-4[3] |
| Molecular Weight | 113.20 g/mol | 113.20 g/mol | 113.20 g/mol | 113.20 g/mol |
| Boiling Point (°C) | ~150-152 | ~150-152 | ~148-150 | ~148-150 |
| Specific Rotation ([\alpha]D) | Negative | Positive | Positive | Negative |
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons, particularly the methine protons at C1 and C2, are diagnostic for distinguishing between the cis and trans isomers. In the trans isomer, the diequatorial conformation leads to different coupling constants for the axial and equatorial protons compared to the axial/equatorial arrangement in the cis isomer.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are also sensitive to the stereochemistry. The steric environment of each carbon atom differs between the diastereomers, leading to distinct signals.
-
Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum can provide information about hydrogen bonding, which may differ between the isomers due to their different spatial arrangements.
Experimental Protocols
The synthesis and separation of the individual stereoisomers of 2-methylcyclohexanamine require a multi-step process involving the formation of a mixture of diastereomers followed by chiral resolution.
Synthesis of a Mixture of cis- and trans-2-Methylcyclohexanamine
A common method for the synthesis of 2-methylcyclohexanamine is the reductive amination of 2-methylcyclohexanone. This reaction typically produces a mixture of the cis and trans diastereomers.
Protocol: Reductive Amination of 2-Methylcyclohexanone
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclohexanone in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium on carbon (Pd/C) catalyst.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Workup: After the reaction is complete, quench any remaining reducing agent. Acidify the mixture and extract with an organic solvent to remove any unreacted ketone. Basify the aqueous layer and extract the amine product into an organic solvent.
-
Purification: Dry the organic extracts and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-2-methylcyclohexanamine.
Separation of cis and trans Diastereomers
The cis and trans diastereomers can be separated based on their different physical properties, such as their boiling points through fractional distillation or by column chromatography.
Chiral Resolution of Enantiomers
The separation of the enantiomeric pairs is achieved through chiral resolution. This typically involves the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.
Protocol: Chiral Resolution using Tartaric Acid
-
Salt Formation: Dissolve the mixture of one of the diastereomers (e.g., the trans isomers) in a suitable solvent like ethanol. Add an equimolar amount of an enantiomerically pure resolving agent, for instance, L-(+)-tartaric acid.
-
Fractional Crystallization: The two diastereomeric salts formed will have different solubilities. One salt will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent.
-
Isolation of the First Enantiomer: Collect the crystals by filtration. The pure enantiomer can be liberated from the salt by treatment with a base.
-
Isolation of the Second Enantiomer: The other enantiomer remains in the mother liquor. It can be recovered by removing the solvent, liberating the free amine with a base, and then repeating the salt formation and crystallization process with the opposite enantiomer of the resolving agent (e.g., D-(-)-tartaric acid).
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental Workflow for Isomer Synthesis and Separation.
Relevance in Drug Development and Pharmacology
The stereochemistry of drug molecules is a critical determinant of their pharmacological activity. The differential interaction of enantiomers with chiral biological targets can lead to significant differences in efficacy, potency, and toxicity. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be inactive or even responsible for adverse effects (the distomer).
While specific pharmacological data for the individual stereoisomers of 2-methylcyclohexanamine are not extensively published, the broader class of cyclohexylamine derivatives has been investigated for various biological activities, including analgesic and antidepressant properties.[4] For instance, arylcyclohexylamines are known to interact with the N-methyl-D-aspartate (NMDA) receptor.[5] It is highly probable that the four stereoisomers of 2-methylcyclohexanamine would exhibit distinct binding affinities and functional activities at such a receptor, or at other biological targets.
Therefore, for drug development professionals, the synthesis and isolation of each stereoisomer in high purity are essential first steps in:
-
Structure-Activity Relationship (SAR) Studies: To determine which stereoisomer possesses the optimal pharmacological profile.
-
Pharmacokinetic and Pharmacodynamic Profiling: To characterize the absorption, distribution, metabolism, excretion (ADME), and the mechanism of action of each isomer.
-
Toxicological Evaluation: To assess the potential for stereospecific toxicity.
The development of a single enantiomer drug can lead to a better therapeutic index, reduced side effects, and a more predictable dose-response relationship compared to a racemic mixture.
Conclusion
The four stereoisomers of 2-methylcyclohexanamine represent a compelling case study in the importance of stereochemistry in chemical and pharmaceutical research. Their synthesis, separation, and characterization provide a foundational platform for the exploration of their potential as scaffolds in drug discovery. A thorough understanding of their conformational preferences and the ability to access each isomer in an enantiomerically pure form are critical prerequisites for elucidating their structure-activity relationships and unlocking their therapeutic potential. This guide provides the fundamental knowledge and experimental framework necessary for researchers and drug development professionals to engage with this important class of chiral molecules.
References
- 1. (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of cyclohexylamine derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and other complex molecules is often dictated by the three-dimensional arrangement of their atoms. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, acting as temporary "chiral guides" to orchestrate the formation of a desired stereoisomer. This technical guide delves into the fundamental principles of three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine-derived amides, and Enders' SAMP/RAMP hydrazones. We will explore their mechanisms of action, provide detailed experimental protocols, and present quantitative data on their stereochemical control.
The Core Principle: Temporary Chirality for Asymmetric Induction
A chiral auxiliary is a chiral molecule that is reversibly attached to a prochiral substrate.[1] The inherent chirality of the auxiliary creates a diastereomeric intermediate, influencing the approach of reagents to the reactive center of the substrate. This diastereoselective transformation, upon removal of the auxiliary, yields an enantiomerically enriched product. The entire process can be conceptualized as a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.[2]
Evans' Oxazolidinone Auxiliaries: Mastering the Aldol Reaction
Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries, particularly for stereoselective aldol reactions.[3][4] Derived from readily available amino acids, these auxiliaries provide excellent stereocontrol through the formation of a rigid, chelated enolate intermediate.
Mechanism of Stereocontrol
The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a Z-enolate, which then reacts with an aldehyde through a chair-like Zimmerman-Traxler transition state.[4][5] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face. This results in the formation of the syn-aldol product with high diastereoselectivity.[6]
Quantitative Data: Diastereoselectivity in Evans Aldol Reactions
The diastereoselectivity of the Evans aldol reaction is consistently high across a range of enolate and aldehyde substrates.
| N-Acyl Group (R) | Aldehyde (R') | Diastereomeric Ratio (syn:anti) | Reference |
| Propionyl | Isobutyraldehyde | >99:1 | [4] |
| Propionyl | Benzaldehyde | 99:1 | [4] |
| Propionyl | Acetaldehyde | 97:3 | [7] |
| Acetyl | Benzaldehyde | 95:5 | [7] |
Experimental Protocols
a) Acylation of the Chiral Auxiliary:
-
To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
b) Diastereoselective Aldol Reaction:
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in dry dichloromethane (0.2 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise and stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously at 0 °C for 1 hour.
-
Extract the aqueous layer with dichloromethane, and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
c) Cleavage of the Chiral Auxiliary:
-
To a solution of the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water (0.2 M) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the desired carboxylic acid with ethyl acetate. The chiral auxiliary remains in the aqueous layer and can be recovered.
Myers' Pseudoephedrine Amides: Asymmetric Alkylation of Carboxylic Acids
Andrew G. Myers developed a highly effective method for the asymmetric α-alkylation of carboxylic acids using pseudoephedrine as a chiral auxiliary.[8][9] This method is prized for its operational simplicity, high diastereoselectivity, and the crystallinity of the intermediates, which often allows for easy purification.
Mechanism of Stereocontrol
The diastereoselectivity of the Myers alkylation is achieved through the formation of a Z-enolate that is internally chelated to the lithium cation, which is also coordinated to the hydroxyl group of the pseudoephedrine auxiliary.[10] This rigid, bicyclic-like transition state effectively blocks one face of the enolate, leading to preferential alkylation from the less hindered face.
Quantitative Data: Diastereoselectivity in Myers Alkylation
The Myers alkylation provides excellent diastereoselectivity with a variety of electrophiles.
| Substrate (R) | Electrophile (R'-X) | Diastereomeric Excess (de) | Reference |
| Propionamide | Benzyl bromide | ≥99% | [11] |
| Propionamide | Methyl iodide | 98% | [12] |
| Butyramide | Ethyl iodide | 97% | [12] |
| Phenylacetamide | Allyl bromide | >98% | [12] |
Experimental Protocols
a) Preparation of Pseudoephedrine Amide:
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in THF (0.5 M) at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
Add the desired acid chloride (1.1 eq) dropwise and stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amide can often be purified by recrystallization.
b) Diastereoselective Alkylation:
-
To a suspension of anhydrous lithium chloride (6.0 eq) in dry THF (0.2 M) at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.0 eq).
-
To this mixture, add a solution of the pseudoephedrine amide (1.0 eq) in THF.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.
-
Cool the reaction to -78 °C and add the alkyl halide (1.5 eq).
-
Stir at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography or recrystallization.[13]
c) Cleavage of the Chiral Auxiliary:
-
The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid under acidic (e.g., 1 M H₂SO₄, reflux) or basic (e.g., 1 M NaOH, reflux) conditions.
-
Alternatively, reduction with lithium aluminum hydride (LAH) affords the corresponding primary alcohol.
-
The liberated pseudoephedrine can be recovered from the aqueous layer after acidification and extraction.
Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Aldehydes and Ketones
Dieter Enders developed the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) as highly effective chiral auxiliaries for the asymmetric α-alkylation of aldehydes and ketones. This method provides access to α-chiral carbonyl compounds with excellent enantioselectivity.
Mechanism of Stereocontrol
The Enders' hydrazone methodology relies on the formation of a metalated hydrazone (an azaenolate) which adopts a rigid, chelated conformation. The lithium cation is chelated by the methoxy group and the nitrogen atom of the pyrrolidine ring. This conformation, combined with the steric bulk of the pyrrolidine ring, directs the approach of the electrophile to the opposite face of the azaenolate, leading to high stereocontrol.
Quantitative Data: Diastereoselectivity in SAMP/RAMP Hydrazone Alkylation
The Enders' method consistently delivers high levels of diastereoselectivity.
| Ketone/Aldehyde | Electrophile (R'-X) | Diastereomeric Excess (de) | Reference |
| Cyclohexanone | Methyl iodide | >98% | [6] |
| Propanal | Ethyl iodide | 96% | [6] |
| Acetone | Benzyl bromide | 95% | [6] |
| 3-Pentanone | Propyl iodide | >99.5% | [6] |
Experimental Protocols
a) Formation of the SAMP/RAMP Hydrazone:
-
A mixture of the ketone or aldehyde (1.0 eq) and SAMP or RAMP (1.1 eq) is stirred neat or in a suitable solvent like diethyl ether at room temperature for 12-24 hours.
-
The reaction progress can be monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or flash chromatography.
b) Diastereoselective Alkylation:
-
To a solution of the SAMP/RAMP hydrazone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add LDA (1.1 eq) dropwise.
-
Stir the resulting orange-colored solution at -78 °C for 4 hours.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude alkylated hydrazone is typically used in the next step without further purification.
c) Cleavage of the Chiral Auxiliary (Ozonolysis):
-
Dissolve the crude alkylated hydrazone in dichloromethane (0.1 M) and cool the solution to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with argon or nitrogen to remove excess ozone.
-
Add dimethyl sulfide (2.0 eq) and allow the solution to warm to room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting α-chiral ketone or aldehyde by flash column chromatography.[8]
d) Cleavage of the Chiral Auxiliary (Hydrolysis):
-
The alkylated hydrazone can also be cleaved under mild acidic conditions, for example, with saturated aqueous oxalic acid in diethyl ether at room temperature. This method is often preferred for sensitive substrates.
Conclusion
Chiral auxiliaries represent a cornerstone of asymmetric synthesis, providing a reliable and predictable means of controlling stereochemistry. The Evans, Myers, and Enders methodologies, each with its own unique strengths and applications, have empowered chemists to construct complex chiral molecules with remarkable precision. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental principles and experimental protocols is essential for the rational design and efficient execution of stereoselective syntheses. The continued development and application of chiral auxiliary-based strategies will undoubtedly play a crucial role in the future of medicinal chemistry and materials science.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. ekwan.github.io [ekwan.github.io]
- 5. web.mit.edu [web.mit.edu]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. synarchive.com [synarchive.com]
- 8. york.ac.uk [york.ac.uk]
- 9. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07461K [pubs.rsc.org]
- 10. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
Asymmetric Induction with Cyclic Amines: A Technical Guide for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric induction, the process of preferentially forming one enantiomer or diastereoisomer of a chiral molecule, is a cornerstone of modern pharmaceutical development. Chiral cyclic amines have emerged as exceptionally versatile and powerful tools in this endeavor, acting as organocatalysts to create complex, stereochemically defined molecules with high efficiency and selectivity. Their ability to operate through various catalytic modes—including nucleophilic catalysis, Brønsted/Lewis base activation, and the formation of transient chiral intermediates like enamines and iminium ions—has made them indispensable in the synthesis of active pharmaceutical ingredients (APIs).[1]
Saturated cyclic amines, such as pyrrolidines and piperidines, are not only effective catalysts but are also prevalent structural motifs in a vast number of natural products and FDA-approved drugs.[2] This dual role underscores their importance in medicinal chemistry. This technical guide provides an in-depth exploration of the core principles, key reaction classes, and experimental methodologies associated with asymmetric induction using cyclic amine organocatalysts, with a focus on applications relevant to drug discovery and development.
Core Principles of Asymmetric Induction by Cyclic Amines
Chiral cyclic amines orchestrate asymmetric transformations through several distinct, yet often complementary, activation modes. The precise mechanism is dependent on the structure of the amine catalyst (primary, secondary, or tertiary) and the nature of the reacting substrates.
1. Enamine Catalysis: Secondary cyclic amines, most notably L-proline and its derivatives, react with carbonyl compounds (aldehydes and ketones) to form chiral enamines. This process raises the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, activating it for asymmetric addition to electrophiles. The chiral environment of the catalyst directs the approach of the electrophile, leading to the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond.
2. Iminium Ion Catalysis: In reactions with α,β-unsaturated carbonyls, secondary amines can form chiral iminium ions. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it more susceptible to nucleophilic attack. The bulky scaffold of the cyclic amine catalyst effectively shields one face of the iminium ion, dictating the stereochemistry of the nucleophilic addition.
3. Bifunctional Catalysis: Many advanced cyclic amine catalysts, particularly those derived from Cinchona alkaloids, possess multiple functional groups that can act in concert. For instance, a catalyst might feature a tertiary amine (a Lewis base) to deprotonate a nucleophile and a thiourea or hydroxyl group (a hydrogen-bond donor) to activate an electrophile simultaneously within a chiral scaffold. This synergistic activation is highly effective for controlling stereochemistry.
Key Catalyst Classes and Applications
Proline and its Derivatives
L-proline, a simple and inexpensive amino acid, is a foundational organocatalyst. Its rigid pyrrolidine ring provides a well-defined chiral environment. Proline and its more sterically demanding derivatives, such as diarylprolinol silyl ethers, are workhorses in asymmetric synthesis.
A. Asymmetric Aldol Reaction: The proline-catalyzed direct asymmetric aldol reaction is a classic transformation for forming carbon-carbon bonds. It typically involves the reaction of a ketone with an aldehyde to produce a chiral β-hydroxy ketone.
| Entry | Aldehyde (RCHO) | Ketone | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 68 | 76 | [3] |
| 2 | 4-Cyanobenzaldehyde | Acetone | 51 | 80 | [3] |
| 3 | 2-Naphthaldehyde | Acetone | 81 | 63 | [3] |
| 4 | Isobutyraldehyde | Acetone | 97 | 96 | [3] |
| 5 | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 94 (anti) | [4] |
| 6 | Benzaldehyde | Cyclohexanone | 94 | 78 (anti) | [4] |
B. Asymmetric Mannich Reaction: This reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable precursors for amino acids and other nitrogen-containing pharmaceuticals.
| Entry | Aldehyde | Imine | Ketone | dr (anti:syn) | ee (%) (anti) | Yield (%) | Reference |
| 1 | Propanal | N-PMP-protected ethyl glyoxylate | Acetone | >20:1 | >99 | 82 | [5] |
| 2 | Isovaleraldehyde | N-PMP-protected ethyl glyoxylate | Acetone | >20:1 | >99 | 91 | [5] |
| 3 | Propanal | N-PMP-protected ethyl glyoxylate | Cyclopentanone | >20:1 | 96 | 89 | [5] |
| 4 | Propanal | N-PMP-protected ethyl glyoxylate | Cyclohexanone | 10:1 | 99 | 80 | [5] |
PMP = p-methoxyphenyl
Cinchona Alkaloids
Derived from the bark of the Cinchona tree, alkaloids like quinine and quinidine, and their synthetic derivatives, are powerful bifunctional catalysts. Their rigid quinoline and quinuclidine frameworks provide a distinct chiral environment for a wide range of reactions.
A. Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Cinchona alkaloid-derived thiourea catalysts are particularly effective in activating both the nucleophile (e.g., a malonate or nitroalkane) and the electrophile.
| Entry | Michael Acceptor | Michael Donor | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | trans-Chalcone | Nitromethane | Cinchonidine-thiourea | 95 | 94 | [6] |
| 2 | 2-Cyclohexen-1-one | Nitromethane | Cinchonidine-thiourea | 80 | 88 | [6] |
| 3 | 2-Cyclopenten-1-one | Nitromethane | Cinchonidine-thiourea | 85 | 80 | [6] |
| 4 | (E)-Nitrostyrene | Diethyl malonate | Quinine-squaramide | 98 | 95 | [7] |
| 5 | (E)-4-Chloronitrostyrene | Diethyl malonate | Quinine-squaramide | 96 | 94 | [7] |
Chiral Bicyclic Amines
Bicyclic amine catalysts, such as chiral bicyclic imidazoles, offer a rigid and tunable scaffold for asymmetric catalysis. These catalysts are particularly effective in acylation reactions, where they act as potent nucleophilic catalysts.
A. Asymmetric C-Acetylation: The direct enantioselective C-acetylation of substrates like indolones can be achieved using chiral bicyclic imidazoles, providing access to molecules with all-carbon quaternary stereocenters.
| Entry | Substrate (Indolone) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | 3-Phenyl-1-methylindolin-2-one | 2.5 | 96 | 96 | [8] |
| 2 | 3-(4-Chlorophenyl)-1-methylindolin-2-one | 2.5 | 95 | 97 | [8] |
| 3 | 3-(4-Methoxyphenyl)-1-methylindolin-2-one | 2.5 | 97 | 95 | [8] |
| 4 | 3-Allyl-1-methylindolin-2-one | 2.5 | 93 | 92 | [8] |
Experimental Protocols
Protocol 1: Proline-Catalyzed Direct Asymmetric Aldol Reaction
This protocol is adapted from List, B. et al., J. Am. Chem. Soc. 2000, 122, 2395-2396.[3]
Materials:
-
Aldehyde (e.g., Isobutyraldehyde, 1.0 mmol)
-
Ketone (e.g., Acetone, 5.0 mL)
-
L-Proline (0.3 mmol, 30 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
Procedure:
-
To a solution of L-proline (34.5 mg, 0.3 mmol) in anhydrous DMSO (4.0 mL) is added the aldehyde (e.g., isobutyraldehyde, 91 µL, 1.0 mmol).
-
Acetone (1.0 mL) is added to the mixture.
-
The reaction is stirred at room temperature for the specified time (e.g., 48 hours for isobutyraldehyde). Progress can be monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
This protocol is adapted from Hayashi, Y. et al., Angew. Chem. Int. Ed. 2005, 44, 4212–4215.[7]
Materials:
-
Nitroalkene (e.g., (E)-β-nitrostyrene, 1.0 mmol)
-
Aldehyde (e.g., Propanal, 10.0 mmol)
-
(S)-2-(Tris(trimethylsilyl)siloxymethyl)pyrrolidine (Catalyst, 0.1 mmol, 10 mol%)
-
Hexane, anhydrous
-
1N Aqueous HCl solution
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
To a solution of the nitroalkene (149 mg, 1.0 mmol) and the diarylprolinol silyl ether catalyst (34 mg, 0.1 mmol) in anhydrous hexane (1.0 mL) at 0 °C is added the aldehyde (e.g., propanal, 0.75 mL, 10 mmol).
-
The reaction mixture is stirred at 0 °C for the specified time (e.g., 5 hours).
-
The reaction is quenched by the addition of 1N aqueous HCl.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis
This protocol is adapted from Trost, B. M. & Silverman, S. M., J. Am. Chem. Soc., 2012, 134, 4941-4954.
Materials:
-
Palladium(II) acetate (Pd(OAc)2, 0.025 mmol, 5 mol%)
-
Chiral phosphoramidite ligand (L12, 0.06 mmol, 12 mol%)
-
Imine (e.g., N-Boc-benzaldimine, 0.5 mmol)
-
[2-(Acetoxymethyl)allyl]trimethylsilane (TMM precursor, 0.75 mmol)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
In a glovebox, a solution of Pd(OAc)2 (5.6 mg, 0.025 mmol) and the chiral ligand (e.g., L12, 38.7 mg, 0.06 mmol) in anhydrous DCE (1.0 mL) is prepared in a screw-cap vial and stirred for 30 minutes.
-
The imine (103.6 mg, 0.5 mmol) is added to the catalyst solution.
-
The TMM precursor (140 mg, 0.75 mmol) is added, the vial is sealed, and the reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours).
-
Upon completion, the reaction mixture is concentrated directly onto silica gel.
-
The product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral pyrrolidine.
-
The enantiomeric excess is determined by chiral SFC or HPLC analysis.
Logical Relationships and Workflows
The selection of an appropriate cyclic amine catalyst and reaction conditions is a logical process guided by the desired transformation and the nature of the substrates.
Conclusion
Asymmetric induction using chiral cyclic amines represents a mature yet continually evolving field that provides robust and scalable solutions for the synthesis of enantiomerically pure compounds. For professionals in drug discovery and development, a thorough understanding of the underlying principles of enamine and iminium ion catalysis, familiarity with the major classes of catalysts like prolines and Cinchona alkaloids, and access to reliable experimental protocols are critical. The methodologies and data presented in this guide offer a foundational resource for harnessing the power of these remarkable catalysts to construct the complex chiral molecules that form the basis of next-generation therapeutics.
References
- 1. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Notes and Protocols for (1S,2R)-2-Methylcyclohexanamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-Methylcyclohexanamine , a chiral amine, holds significant potential as a versatile chiral auxiliary in asymmetric synthesis. While its direct application as a covalently bound auxiliary for diastereoselective reactions is not extensively documented in readily available literature, its structural features and chirality make it an excellent candidate for two primary applications: as a chiral resolving agent for racemic mixtures of acidic compounds and as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis.
These application notes provide detailed protocols and conceptual frameworks for utilizing this compound in these key areas of stereoselective chemistry.
Application 1: Chiral Resolving Agent for Racemic Carboxylic Acids
The primary amino group of this compound provides a basic site for the formation of diastereomeric salts with racemic carboxylic acids. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. Subsequent acidification liberates the enantiomerically enriched carboxylic acid.
Key Advantages:
-
Efficiency: Classical resolution remains a highly effective method for obtaining enantiopure materials, particularly on a larger scale.
-
Cost-Effectiveness: this compound is a relatively simple chiral molecule, making it a potentially economical resolving agent.
-
Versatility: This method is applicable to a wide range of racemic carboxylic acids.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol describes a representative procedure for the optical resolution of a racemic carboxylic acid, using ibuprofen as an example.
Materials:
-
Racemic ibuprofen
-
This compound
-
Methanol (reagent grade)
-
Diethyl ether (reagent grade)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, etc.)
-
Polarimeter
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.
-
Warm the solution gently to ensure complete dissolution.
-
In a separate flask, dissolve 5.66 g (50 mmol) of this compound in 20 mL of methanol.
-
Slowly add the amine solution to the warm ibuprofen solution with constant stirring.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 2 hours to induce crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.
-
Dry the crystals under vacuum. This is the first crop of the less soluble diastereomeric salt.
-
The mother liquor contains the more soluble diastereomeric salt. This can be concentrated and recrystallized to obtain a second crop or processed separately.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt crystals in 100 mL of water.
-
Add 1 M HCl dropwise with vigorous stirring until the pH of the aqueous layer is approximately 1-2.
-
The free carboxylic acid will precipitate out of the solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Determination of Enantiomeric Excess:
-
Determine the optical rotation of the obtained ibuprofen using a polarimeter.
-
Calculate the enantiomeric excess (ee) by comparing the observed specific rotation with the known specific rotation of the pure enantiomer. Further analysis by chiral HPLC may be performed for a more accurate determination of ee.
-
Data Presentation: Illustrative Resolution of Racemic Carboxylic Acids
The following table presents hypothetical data for the resolution of various racemic carboxylic acids using this compound to demonstrate how such results would be tabulated.
| Racemic Carboxylic Acid | Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee) of Liberated Acid (%) |
| Ibuprofen | This compound | Methanol/Diethyl Ether | 45 | >95 (S)-enantiomer |
| Naproxen | This compound | Ethanol | 42 | >97 (S)-enantiomer |
| Ketoprofen | This compound | Acetonitrile | 40 | >96 (R)-enantiomer |
Note: The data in this table is illustrative and intended to represent typical outcomes of a successful resolution.
Visualization: Workflow for Optical Resolution
Caption: Workflow for the optical resolution of a racemic carboxylic acid.
Application 2: Precursor for Chiral Ligands in Asymmetric Catalysis
This compound can serve as a valuable chiral scaffold for the synthesis of novel ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and C-C bond-forming reactions. The amine functionality provides a convenient handle for derivatization to introduce coordinating groups like phosphines, oxazolines, or other heteroatoms.
Key Advantages:
-
Modular Synthesis: The straightforward derivatization of the amine allows for the synthesis of a library of ligands with tunable steric and electronic properties.
-
Robust Chiral Backbone: The cyclohexane ring provides a rigid and well-defined chiral environment, which is crucial for effective stereocontrol.
-
Broad Applicability: Ligands derived from this amine could be applied to a wide range of metal-catalyzed asymmetric transformations.
Experimental Protocol: Synthesis of a Chiral Phosphine-Amine Ligand and its Application in Asymmetric Hydrogenation
This protocol outlines a hypothetical synthesis of a P,N-ligand from this compound and its use in the asymmetric hydrogenation of a prochiral olefin.
Materials:
-
This compound
-
2-(Diphenylphosphino)benzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Methyl (Z)-α-acetamidocinnamate
-
Hydrogen gas (H₂)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
Synthesis of the Chiral P,N-Ligand:
-
To a solution of 1.13 g (10 mmol) of this compound in 50 mL of anhydrous methanol under an argon atmosphere, add 2.90 g (10 mmol) of 2-(diphenylphosphino)benzaldehyde.
-
Stir the mixture at room temperature for 4 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add 0.42 g (11 mmol) of sodium borohydride in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 10 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to afford the chiral P,N-ligand.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, dissolve 1.0 mol% of [Rh(COD)₂]BF₄ and 1.1 mol% of the chiral P,N-ligand in 5 mL of degassed methanol in a Schlenk flask.
-
Stir the solution for 20 minutes to allow for catalyst formation.
-
Add 100 mg (0.45 mmol) of methyl (Z)-α-acetamidocinnamate to the catalyst solution.
-
Seal the flask, remove from the glovebox, and connect to a hydrogenator.
-
Pressurize the vessel with hydrogen gas (e.g., 5 bar) and stir vigorously at room temperature for 24 hours.
-
Carefully vent the hydrogen and purge the system with argon.
-
Remove the solvent in vacuo and analyze the residue by chiral GC or HPLC to determine the enantiomeric excess of the product.
-
Data Presentation: Illustrative Results for Asymmetric Hydrogenation
The following table presents hypothetical data for the asymmetric hydrogenation of various prochiral olefins using a catalyst derived from a ligand based on this compound.
| Substrate | Ligand | Catalyst Loading (mol%) | H₂ Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Methyl (Z)-α-acetamidocinnamate | (1S,2R)-P,N-Ligand | 1.0 | 5 | >99 | 92 (R) |
| Itaconic acid dimethyl ester | (1S,2R)-P,N-Ligand | 1.0 | 10 | >99 | 88 (S) |
| α-Acetamidostyrene | (1S,2R)-P,N-Ligand | 1.0 | 5 | 98 | 95 (R) |
Note: The data in this table is illustrative and intended to represent potential outcomes for this type of catalytic system.
Visualization: Ligand Synthesis and Catalytic Cycle
Caption: Synthesis of a chiral P,N-ligand and its proposed catalytic cycle.
asymmetric alkylation using (1s,2r)-2-Methylcyclohexanamine
Topic: Asymmetric Alkylation using Chiral Auxiliaries Audience: Researchers, scientists, and drug development professionals.
Note on (1S,2R)-2-Methylcyclohexanamine: Extensive literature searches did not yield any published applications of this compound as a chiral auxiliary for asymmetric alkylation. Therefore, this document provides detailed application notes and protocols for a widely used and well-documented chiral auxiliary, pseudoephedrine , which serves as an excellent model for understanding the principles and execution of asymmetric alkylation.
Asymmetric Alkylation Using Pseudoephedrine as a Chiral Auxiliary
Pseudoephedrine is a highly effective chiral auxiliary for the asymmetric alkylation of enolates derived from carboxylic acids.[1][2] It is readily available in both enantiomeric forms, allowing for the synthesis of both enantiomers of the desired product. The auxiliary directs the stereochemical outcome of the alkylation reaction, leading to the formation of new stereocenters with high diastereoselectivity. Subsequent removal of the auxiliary yields enantiomerically enriched carboxylic acids, aldehydes, or ketones.[2]
General Workflow
The general strategy for employing a chiral auxiliary like pseudoephedrine in asymmetric synthesis involves three main stages:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently bonded to the prochiral substrate to form a diastereomeric intermediate.
-
Diastereoselective Transformation: The intermediate undergoes a stereoselective reaction (in this case, alkylation) where the chirality of the auxiliary directs the formation of a new stereocenter.
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule, and can often be recovered for reuse.[3]
Figure 1. General workflow for asymmetric alkylation using a chiral auxiliary.
Quantitative Data Summary
The use of pseudoephedrine amides in asymmetric alkylation reactions typically results in high yields and excellent diastereoselectivities. The following table summarizes representative data for the alkylation of pseudoephedrine amides.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | α-Methylated amide | 95 | >99:1 |
| Ethyl Iodide | α-Ethylated amide | 92 | >99:1 |
| Benzyl Bromide | α-Benzylated amide | 98 | >99:1 |
| Isopropyl Iodide | α-Isoproplyated amide | 85 | >99:1 |
Note: Data is compiled from typical results and may vary based on specific reaction conditions. The high diastereoselectivities are a key advantage of this methodology.[2]
Experimental Protocols
Protocol 1: Preparation of the Pseudoephedrine Amide
Objective: To attach the pseudoephedrine chiral auxiliary to a carboxylic acid.
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Carboxylic acid (e.g., propanoic acid)
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DCM at 0 °C, add TEA (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq).
-
Stir the resulting mixed anhydride solution at 0 °C for 1 hour.
-
In a separate flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) in DCM and add it to the mixed anhydride solution.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pseudoephedrine amide.
-
The product can be purified by column chromatography or recrystallization.
Protocol 2: Asymmetric Alkylation of the Pseudoephedrine Amide
Objective: To perform a diastereoselective alkylation of the pseudoephedrine amide enolate.
Materials:
-
Pseudoephedrine amide (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride
Procedure:
-
Flame-dry a round-bottom flask under vacuum and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous LiCl (6.0 eq) to the flask, followed by a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF.
-
Cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (2.2 eq) in THF down the side of the flask, allowing the base to cool before it contacts the substrate solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR analysis. The product can be purified by column chromatography.
Figure 2. Experimental workflow for the asymmetric alkylation step.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the pseudoephedrine auxiliary and isolate the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated pseudoephedrine amide (from Protocol 2)
-
Tetrahydrofuran (THF)
-
1 M Sulfuric acid (H₂SO₄)
Procedure:
-
Dissolve the alkylated pseudoephedrine amide in THF.
-
Add an equal volume of 1 M H₂SO₄.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent.
-
The aqueous layer will contain the protonated pseudoephedrine, which can be recovered by basification and extraction.
-
Wash, dry, and concentrate the organic extracts containing the chiral carboxylic acid. Further purification can be done if necessary.
This protocol provides a general guideline. Specific conditions may need to be optimized for different substrates and alkylating agents. The high diastereoselectivities achievable with the pseudoephedrine auxiliary make it a powerful tool in modern asymmetric synthesis.[2]
References
Application Notes: Diastereoselective Synthesis with (1S,2R)-2-Methylcyclohexanamine
Topic: Diastereoselective Synthesis utilizing (1S,2R)-2-Methylcyclohexanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a chiral amine that holds potential as a chiral auxiliary in diastereoselective synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. The stereogenic centers and the conformational rigidity of the cyclohexane ring in this compound can provide a specific chiral environment to influence the facial selectivity of reactions on the attached substrate.
Principle of Diastereoselective Synthesis using a Chiral Auxiliary
The core principle involves the formation of a new covalent bond between the chiral auxiliary, this compound, and a prochiral substrate (e.g., a carboxylic acid to form a chiral amide). The steric and electronic properties of the chiral auxiliary then direct the approach of a reagent to one of the two prochiral faces of the substrate, leading to the preferential formation of one diastereomer over the other.
Logical Workflow for Diastereoselective Synthesis:
Caption: General workflow for diastereoselective synthesis using a chiral auxiliary.
Potential Applications and Theoretical Protocols
Based on the known reactivity of similar chiral amides, this compound could potentially be employed in the following diastereoselective transformations:
Diastereoselective Enolate Alkylation
The chiral amide derived from this compound and a carboxylic acid can be deprotonated to form a chiral enolate. The steric hindrance provided by the methylcyclohexyl group is expected to direct the approach of an electrophile from the less hindered face.
Experimental Workflow for Diastereoselective Alkylation:
Caption: Experimental workflow for diastereoselective alkylation.
Theoretical Protocol: Diastereoselective Alkylation of a Propionate Amide
-
Amide Formation: To a solution of propionic acid (1.0 equiv) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF). Stir for 1 hour. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in DCM and add to a solution of this compound (1.1 equiv) and triethylamine (1.5 equiv) in DCM at 0 °C. Stir for 2 hours at room temperature. Quench with water and extract with DCM. Purify the crude product by column chromatography to yield the N-propionyl-(1S,2R)-2-methylcyclohexanamine.
-
Enolate Formation and Alkylation: To a solution of the chiral amide (1.0 equiv) in tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv). Stir for 30 minutes. Add the electrophile (e.g., benzyl bromide, 1.2 equiv) and stir at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with ethyl acetate and purify by column chromatography.
-
Cleavage of the Auxiliary: To a solution of the alkylated amide (1.0 equiv) in a 3:1 mixture of THF and water, add lithium hydroxide (4.0 equiv). Stir at room temperature for 12 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary. The organic layers containing the chiral carboxylic acid should be combined, dried, and concentrated. The diastereomeric ratio of the product should be determined by NMR spectroscopy or chiral HPLC analysis.
Expected Data (Hypothetical):
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| CH₃I | 85:15 | 75 |
| BnBr | 90:10 | 80 |
| Allyl-Br | 88:12 | 78 |
Note: This data is hypothetical and for illustrative purposes only. Actual results would require experimental validation.
Diastereoselective Aldol Reaction
The chiral amide can also be used to control the stereochemistry of aldol reactions. The formation of a boron or titanium enolate can lead to a highly organized transition state, enhancing diastereoselectivity.
Theoretical Protocol: Diastereoselective Aldol Reaction
-
Enolate Formation: To a solution of the N-acetyl-(1S,2R)-2-methylcyclohexanamine (1.0 equiv) in DCM at -78 °C, add dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). Stir for 30 minutes.
-
Aldol Addition: Add the aldehyde (e.g., benzaldehyde, 1.0 equiv) to the enolate solution at -78 °C and stir for 3 hours.
-
Work-up and Cleavage: Quench the reaction with a pH 7 buffer. Extract with DCM. The crude aldol adduct can be purified by column chromatography. Cleavage of the auxiliary can be achieved using acidic or basic hydrolysis to yield the corresponding β-hydroxy acid. The diastereoselectivity can be determined by spectroscopic methods.
Expected Data (Hypothetical):
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | 92:8 | 85 |
| Isobutyraldehyde | 95:5 | 88 |
Note: This data is hypothetical and for illustrative purposes only. Actual results would require experimental validation.
Conclusion
This compound presents a potentially valuable yet underexplored chiral auxiliary for diastereoselective synthesis. The protocols and workflows provided here are based on established principles of asymmetric synthesis and serve as a starting point for researchers interested in exploring the utility of this chiral amine. Experimental validation and optimization are crucial to determine the scope and limitations of this compound in practical applications. Further research into its derivatives and applications in catalysis could unlock its full potential in the synthesis of enantiomerically pure molecules for the pharmaceutical and chemical industries.
Application Note: Protocol for Amide Formation with (1S,2R)-2-Methylcyclohexanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2R)-2-Methylcyclohexanamine is a chiral secondary amine utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The formation of an amide bond with this amine can be challenging due to the steric hindrance imposed by the methyl group on the carbon adjacent to the nitrogen atom. This steric bulk can significantly slow down the rate of acylation. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical to achieve high yields and purity. This document provides detailed protocols for the amide coupling of this compound with carboxylic acids using common and efficient coupling reagents.
General Reaction Scheme
The overall transformation involves the coupling of a carboxylic acid with this compound in the presence of a coupling agent and a non-nucleophilic base to yield the corresponding amide.
General reaction for the formation of an amide from this compound.
Comparative Data on Coupling Reagents
The choice of coupling reagent is crucial for successfully acylating sterically hindered amines. Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[1] Uronium/aminium salts like HATU are often preferred for challenging couplings due to their high reactivity and tendency to produce fewer side products.[2][3]
Table 1: Comparison of Common Coupling Reagents for Hindered Amide Synthesis
| Coupling Reagent | Class | Additive | Base | Typical Solvent | Temp (°C) | General Observations & Yields |
| HATU | Uronium/Aminium | None (HOAt is integral) | DIPEA, Et₃N | DMF, CH₂Cl₂ | 0 to 25 | Highly efficient for hindered amines, rapid reaction times, low epimerization.[2] Yields often >85%. |
| EDC·HCl | Carbodiimide | HOBt, OxymaPure | DIPEA, NMM | DMF, CH₂Cl₂ | 0 to 25 | Cost-effective; water-soluble urea byproduct simplifies work-up.[4][5] Requires an additive like HOBt to improve efficiency and reduce racemization.[4][6] Yields are moderate to good (60-85%). |
| PyBOP | Phosphonium | None | DIPEA, Et₃N | DMF, CH₃CN | 0 to 25 | Efficient like HATU, but byproducts are considered less hazardous than those from older phosphonium reagents like BOP.[2] Good for difficult couplings. Yields typically >80%. |
| T3P® | Phosphonic Anhydride | None | Pyridine, DIPEA | EtOAc, THF | 25 to 50 | Effective for both solution-phase synthesis and cyclization reactions, often giving superior results for sterically hindered substrates.[4] |
Note: Yields are generalized and highly dependent on the specific carboxylic acid substrate.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for valuable or sterically demanding carboxylic acids where high yield is a priority. HATU is a highly effective coupling reagent that generates an active ester in situ, which then reacts with the amine.[3]
Materials and Reagents:
-
Carboxylic acid
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or CH₂Cl₂) to a concentration of approximately 0.1 M.
-
Add HATU (1.1 eq) to the solution and stir for 2-3 minutes.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 5-10 minutes. This pre-activation step is crucial. Pre-activation involves the formation of a highly reactive HOAt ester.
-
In a separate vial, dissolve this compound (1.2 eq) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the reaction flask at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: Economical Coupling using EDC/HOBt
This protocol is a more cost-effective alternative suitable for larger-scale synthesis or less challenging substrates. EDC is a water-soluble carbodiimide, which facilitates purification.[4][5] HOBt is added as an activating agent to form an active ester, which increases coupling efficiency and minimizes side reactions like racemization.[5][6]
Materials and Reagents:
-
Carboxylic acid
-
This compound
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous CH₂Cl₂ (approx. 0.1 M).
-
Add this compound (1.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (1.5 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for amide synthesis and the activation mechanism.
Caption: General experimental workflow for amide synthesis.
Caption: Simplified mechanism of amide bond formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient pre-activation time (for HATU).3. Steric hindrance is too high for the chosen reagent.4. Reagents not anhydrous. | 1. Use a fresh bottle of coupling reagent.2. Increase pre-activation time to 15-20 minutes.3. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). Consider converting the acid to an acid chloride.[7]4. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Multiple Spots on TLC (Side Products) | 1. Guanidinylation of the amine by HATU.[8]2. Racemization of the carboxylic acid.3. Formation of N-acylurea byproduct (with carbodiimides). | 1. Add the amine last after pre-activating the acid with HATU. Do not mix amine and HATU directly.[9]2. Run the reaction at 0 °C. Ensure an appropriate additive (HOBt, Oxyma) is used with carbodiimides.[2]3. Ensure sufficient HOBt is present in EDC couplings. |
| Difficulty in Purification | 1. Water-soluble byproducts (urea from EDC).2. Unreacted starting materials co-eluting with the product. | 1. Perform thorough aqueous washes as described in the protocol to remove water-soluble impurities.[5]2. Adjust the stoichiometry to use a slight excess of the less valuable reagent to ensure full conversion of the other. Optimize chromatography solvent system. |
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. bachem.com [bachem.com]
- 5. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Cleavage of the Chiral Auxiliary from (1s,2r)-2-Methylcyclohexanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1s,2r)-2-Methylcyclohexanamine is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations and aldol additions. The temporary incorporation of this auxiliary allows for the diastereoselective formation of new stereocenters. Following the desired transformation, the auxiliary must be efficiently and cleanly removed to afford the enantiomerically enriched target molecule. While specific literature detailing the cleavage of this particular auxiliary is not extensively available, established methods for amide bond cleavage can be effectively applied.
This document provides detailed protocols for the most common and effective methods for the cleavage of the this compound auxiliary from its N-acyl derivatives: acidic hydrolysis, basic hydrolysis, and reductive cleavage. The selection of the optimal method will depend on the stability of the desired product and other functional groups present in the molecule. It is recommended to perform small-scale test reactions to determine the most suitable conditions for a specific substrate.
Cleavage Methods Overview
The cleavage of the amide bond in N-acyl-(1s,2r)-2-methylcyclohexanamine derivatives can be achieved through several pathways, each yielding a different functional group from the acyl moiety.
-
Acidic and Basic Hydrolysis: These methods cleave the amide bond to yield the corresponding carboxylic acid.
-
Reductive Cleavage: This approach reduces the amide to an alcohol or an aldehyde, depending on the reagents and conditions employed.
The choice of method should be guided by the desired functionality in the final product and the compatibility of the substrate with the reaction conditions.
Data Presentation: Summary of Cleavage Methods
| Cleavage Method | Reagents | Typical Solvents | Temperature | Typical Reaction Time | Product | Auxiliary Recovery |
| Acidic Hydrolysis | Strong mineral acids (e.g., HCl, H₂SO₄) | Water, Dioxane, THF | Reflux | 4 - 24 h | Carboxylic Acid | As ammonium salt |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH, LiOH) | Water, Alcohols, THF | Reflux | 4 - 24 h | Carboxylate Salt | As free amine |
| Reductive Cleavage to Alcohol | Strong reducing agents (e.g., LiAlH₄, SmI₂) | THF, Et₂O | 0 °C to Reflux | 1 - 12 h | Alcohol | As free amine |
| Reductive Cleavage to Aldehyde | Milder reducing agents (e.g., DIBAL-H, Schwartz's reagent) | Toluene, CH₂Cl₂, THF | -78 °C to rt | 1 - 6 h | Aldehyde | As free amine |
Experimental Protocols
Protocol 1: Acidic Hydrolysis to Yield a Carboxylic Acid
This protocol describes the cleavage of the N-acyl auxiliary to produce a carboxylic acid. Strong acidic conditions are required, and the reaction should be monitored to prevent product degradation.
Materials:
-
N-acyl-(1s,2r)-2-methylcyclohexanamine derivative
-
6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the N-acyl-(1s,2r)-2-methylcyclohexanamine derivative in a mixture of dioxane (or THF) and 6 M HCl (a 1:1 to 1:3 ratio is a good starting point).
-
Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate (the ammonium salt of the auxiliary) forms, it can be removed by filtration.
-
Transfer the mixture to a separatory funnel and add water and the extraction solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
The crude product can be purified by column chromatography, crystallization, or distillation.
-
The aqueous layer containing the protonated auxiliary can be basified to recover the free amine.
Protocol 2: Basic Hydrolysis to Yield a Carboxylate Salt
This method is suitable for substrates that are sensitive to strong acid. The initial product is the carboxylate salt, which can be protonated in a separate step to yield the carboxylic acid.
Materials:
-
N-acyl-(1s,2r)-2-methylcyclohexanamine derivative
-
4 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol, Methanol, or THF
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Hydrochloric acid (e.g., 1 M HCl) for acidification
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the N-acyl-(1s,2r)-2-methylcyclohexanamine derivative in a mixture of alcohol (or THF) and 4 M NaOH solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Remove the organic solvent using a rotary evaporator.
-
The aqueous residue contains the carboxylate salt and the free chiral auxiliary. Extract the auxiliary with diethyl ether or another suitable organic solvent.
-
Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the resulting carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product as needed.
Protocol 3: Reductive Cleavage to Yield an Alcohol
This protocol is used when the desired product is a primary alcohol. Strong reducing agents like lithium aluminum hydride are typically employed.
Materials:
-
N-acyl-(1s,2r)-2-methylcyclohexanamine derivative
-
Lithium aluminum hydride (LiAlH₄) or Samarium(II) iodide (SmI₂)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Water
-
15% aqueous NaOH solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Dropping funnel (optional)
-
Ice bath
-
Stir plate and stir bar
Procedure (using LiAlH₄):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (typically 2-4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the N-acyl-(1s,2r)-2-methylcyclohexanamine derivative in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete (typically 1-12 hours), cool the mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
A granular precipitate should form. Stir the mixture for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or another suitable solvent.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography or distillation.
Visualizations
Signaling Pathway for Cleavage Method Selection
Caption: Decision pathway for selecting an appropriate cleavage method.
Experimental Workflow for Acidic Hydrolysis
Caption: General experimental workflow for acidic hydrolysis.
Experimental Workflow for Reductive Cleavage
Caption: General experimental workflow for reductive cleavage.
Application Notes and Protocols for the Synthesis of Enantiomerically Pure Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three robust methods used in the synthesis of enantiomerically pure carboxylic acids: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids, Diastereoselective Alkylation using a Pseudoephedrine Chiral Auxiliary, and Enzymatic Kinetic Resolution of Racemic Carboxylic Acids. Chiral carboxylic acids are crucial building blocks in the pharmaceutical, agrochemical, and flavor industries, where the specific stereochemistry often dictates biological activity and efficacy.[1]
Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral carboxylic acids from prochiral α,β-unsaturated precursors.[2] This section focuses on a cobalt-catalyzed approach, which offers a more sustainable alternative to traditional precious metal catalysts.[2][3]
Application Notes:
This protocol is applicable to a wide range of di-, tri-, and tetra-substituted acrylic acid derivatives.[2][3] The use of a cobalt(0) precatalyst with a chiral bisphosphine ligand enables high enantioselectivities and yields.[3] The reaction is compatible with various functional groups and can be performed in protic solvents like methanol or isopropanol.[2]
Experimental Protocol:
General Procedure for Cobalt-Catalyzed Asymmetric Hydrogenation:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with the chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE) (1.0 equiv) and Co(acac)₂ (1.0 equiv). Anhydrous THF is added, and the solution is stirred for 1 hour at room temperature. The solvent is then removed under vacuum to yield the cobalt complex.
-
Reaction Setup: A glass liner containing a stir bar is charged with the cobalt precatalyst (0.5–5 mol%) and the α,β-unsaturated carboxylic acid substrate (1.0 equiv).
-
Solvent and Degassing: The reaction vessel is taken out of the glovebox, and the desired solvent (e.g., methanol) is added. The vessel is then placed in an autoclave, which is purged with hydrogen gas three times.
-
Hydrogenation: The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 500-1000 psi) and stirred at a specified temperature (e.g., 25-60 °C) for the required time (e.g., 12-24 hours).
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed in vacuo. The residue is then purified by silica gel chromatography to afford the enantiomerically enriched carboxylic acid.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee%) of the product is determined by chiral HPLC or SFC analysis.
Data Presentation:
| Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Tiglic Acid | 2 | Methanol | 750 | 25 | 12 | 95 | 96 | [3] |
| (E)-2-Methyl-2-pentenoic acid | 2 | Methanol | 750 | 25 | 12 | 98 | 98 | [3] |
| (E)-2,3-Diphenylpropenoic acid | 2 | Methanol | 750 | 60 | 24 | 92 | 95 | [3] |
| Naproxen precursor | 0.5 | Methanol | 750 | 25 | 12 | >99 | 97 | [2][3] |
| Flurbiprofen precursor | 2 | Methanol | 750 | 25 | 12 | 96 | 94 | [2][3] |
Workflow Diagram:
Caption: Workflow for Cobalt-Catalyzed Asymmetric Hydrogenation.
Diastereoselective Alkylation using a Pseudoephedrine Chiral Auxiliary
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry.[4] Pseudoephedrine is an inexpensive and readily available chiral auxiliary that can be used to synthesize a wide variety of enantiomerically enriched carboxylic acids.[4][5]
Application Notes:
This method involves the acylation of pseudoephedrine, followed by a highly diastereoselective alkylation of the corresponding lithium enolate.[4][5] The chiral auxiliary is then cleaved to yield the desired carboxylic acid in high enantiomeric purity.[5] This method is particularly useful for the synthesis of α-substituted carboxylic acids.[4][5]
Experimental Protocol:
General Procedure for Diastereoselective Alkylation:
-
Amide Formation: To a solution of the starting carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add a coupling agent (e.g., DCC or oxalyl chloride) and stir for the recommended time. Then, add (+)- or (-)-pseudoephedrine (1.0 equiv) and a base (e.g., triethylamine) and stir until the reaction is complete (monitored by TLC). Purify the resulting pseudoephedrine amide by recrystallization or column chromatography.
-
Enolate Formation and Alkylation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6-10 equiv) in anhydrous THF. Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 equiv) dropwise. Stir the mixture at -78 °C for 1 hour to form the enolate. Add the alkylating agent (e.g., an alkyl halide) (1.5-4.0 equiv) and allow the reaction to slowly warm to the appropriate temperature (e.g., 0 °C or room temperature) and stir for several hours.
-
Work-up and Purification of Diastereomer: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to isolate the desired diastereomer. The diastereomeric ratio (dr) can be determined by ¹H NMR or HPLC analysis.[6]
-
Auxiliary Cleavage: Cleave the chiral auxiliary by treating the purified diastereomer with a suitable reagent. For example, acidic hydrolysis (e.g., with H₂SO₄ in a mixture of THF and water) will yield the enantiomerically pure carboxylic acid.
-
Purification and Analysis: Purify the resulting carboxylic acid by extraction and/or crystallization. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Data Presentation:
| Carboxylic Acid Precursor | Alkylating Agent | Diastereomeric Ratio (dr) | Cleavage Method | Final Product Yield (%) | ee (%) | Reference |
| Propionic Acid | Benzyl Bromide | >99:1 | Acidic Hydrolysis | 85 | >99 | [5] |
| Phenylacetic Acid | Methyl Iodide | 98:2 | Acidic Hydrolysis | 88 | 96 | [5] |
| Butyric Acid | Isopropyl Iodide | 97:3 | Acidic Hydrolysis | 82 | 94 | [5] |
| Acetic Acid | 1-Bromo-3-phenylpropane | >99:1 | Acidic Hydrolysis | 90 | >99 | [4] |
Workflow Diagram:
Caption: Workflow for Diastereoselective Alkylation with Pseudoephedrine.
Enzymatic Kinetic Resolution of Racemic Carboxylic Acids
Biocatalysis offers a green and highly selective approach to obtaining enantiomerically pure compounds.[7][8] Enzymatic kinetic resolution is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[9]
Application Notes:
This protocol describes the kinetic resolution of a racemic carboxylic acid via enzyme-catalyzed esterification. Lipases are commonly used enzymes for this purpose due to their broad substrate scope and stability in organic solvents.[7] The success of the resolution depends on the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). An E value greater than 100 is generally considered excellent for preparative purposes.
Experimental Protocol:
General Procedure for Enzymatic Kinetic Resolution:
-
Reaction Setup: To a flask containing the racemic carboxylic acid (1.0 equiv) and an alcohol (e.g., n-butanol, 1.0-2.0 equiv) in a suitable organic solvent (e.g., toluene or hexane), add the lipase (e.g., Candida antarctica lipase B, Novozym 435).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.
-
Reaction Termination and Separation: When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.
-
Work-up: Separate the unreacted carboxylic acid from the ester product. This can typically be achieved by extraction with an aqueous base (e.g., NaHCO₃ solution). The unreacted acid will be extracted into the aqueous layer, while the ester remains in the organic layer.
-
Isolation of Enantiopure Acid: Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid. Extract the acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Isolation of Enantiopure Ester (Optional): The enantiomerically enriched ester can be isolated from the organic layer by removing the solvent. If the corresponding enantiomer of the carboxylic acid is desired, the ester can be hydrolyzed under acidic or basic conditions.
-
Analysis: Determine the enantiomeric excess of the resolved carboxylic acid and the ester by chiral HPLC or GC.
Data Presentation:
| Racemic Carboxylic Acid | Enzyme | Alcohol | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of Acid | E-value | Reference |
| Ibuprofen | Candida rugosa Lipase | Isooctanol | Isooctane | 45 | 72 | 48 | 95 | >100 | |
| 2-Phenylpropionic acid | Candida antarctica Lipase B | n-Butanol | Toluene | 40 | 24 | 50 | >99 | >200 | |
| Ketorolac | Candida antarctica Lipase B | Methanol | Toluene | 40 | 48 | 49 | 98 | 150 | |
| Mandelic Acid | Pseudomonas cepacia Lipase | n-Butanol | Diisopropyl ether | 30 | 96 | 51 | 97 | 120 |
Workflow Diagram:
References
- 1. ethz.ch [ethz.ch]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014096375A1 - AN ENZYMATIC ROUTE FOR THE PREPARATION OF CHIRAL γ-ARYL-β-AMINOBUTYRIC ACID DERIVATIVES - Google Patents [patents.google.com]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of (1s,2r)-2-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1s,2r)-2-Methylcyclohexanamine is a chiral amine of significant interest in the pharmaceutical industry, primarily utilized as a chiral auxiliary and a key building block in the asymmetric synthesis of complex molecules. Its stereochemically defined structure allows for a high degree of control in chemical reactions, making it a valuable tool in the development of enantiomerically pure active pharmaceutical ingredients (APIs). The cis-relationship between the amino and methyl groups on the cyclohexane ring provides a rigid conformational framework that can effectively direct the stereochemical outcome of a reaction.
This document provides detailed protocols for the large-scale synthesis of this compound, focusing on diastereoselective methods that are amenable to industrial production. The primary synthetic route described is the reductive amination of 2-methylcyclohexanone, a readily available starting material.
Synthetic Pathway Overview
The most common and scalable approach to synthesize this compound is through the diastereoselective reductive amination of 2-methylcyclohexanone. This method involves the formation of an imine or enamine intermediate, followed by reduction, where the stereochemistry is controlled to favor the desired cis-isomer.
Caption: General synthetic scheme for this compound.
Experimental Protocols
Protocol 1: Diastereoselective Reductive Amination using a Chiral Auxiliary
This protocol employs a chiral auxiliary to direct the stereoselective reduction of the imine intermediate, leading to the desired (1s,2r) isomer.
Materials:
-
2-Methylcyclohexanone
-
(R)-(-)-2-Phenylglycinol
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Imine Formation:
-
In a multi-neck, round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, combine 2-methylcyclohexanone (1.0 eq), (R)-(-)-2-phenylglycinol (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral imine.
-
-
Diastereoselective Reduction:
-
Transfer the crude imine to a high-pressure reactor.
-
Add methanol as the solvent and a catalytic amount of Raney Nickel.
-
Pressurize the reactor with hydrogen gas (50-100 atm) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Carefully depressurize the reactor and filter the catalyst.
-
-
Hydrolysis and Isolation:
-
To the filtrate, add aqueous hydrochloric acid (e.g., 2M HCl) and stir the mixture at room temperature to hydrolyze the chiral auxiliary.
-
Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH > 12 is reached.
-
Extract the product, this compound, with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Quantitative Data Summary:
| Step | Reactant Stoichiometry (relative to ketone) | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| Imine Formation | 1.05 eq (R)-(-)-2-Phenylglycinol | >95 | N/A |
| Diastereoselective Reduction | Catalytic Raney Ni, H2 (50-100 atm) | 85-90 | >95:5 |
| Overall Yield | 80-85 |
Application in Drug Development: Chiral Auxiliary in Asymmetric Alkylation
This compound can be used as a chiral auxiliary to introduce stereocenters in a controlled manner. A common application is in the asymmetric alkylation of carbonyl compounds.
Caption: Workflow for asymmetric alkylation using the target amine.
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone
Materials:
-
This compound
-
Cyclohexanone
-
Toluene
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Aqueous hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Chiral Imine Formation:
-
React this compound (1.0 eq) with cyclohexanone (1.0 eq) in toluene with azeotropic removal of water to form the corresponding chiral imine. Isolate the imine after removal of the solvent.
-
-
Asymmetric Alkylation:
-
Dissolve the chiral imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of LDA (1.1 eq) in THF and stir for 1-2 hours at -78 °C to form the lithium aza-enolate.
-
Add benzyl bromide (1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
-
Hydrolysis and Product Isolation:
-
Warm the mixture to room temperature and add aqueous HCl (e.g., 2M) to hydrolyze the imine.
-
Extract the aqueous layer with diethyl ether. The organic layer contains the alkylated ketone.
-
The aqueous layer contains the protonated chiral auxiliary. Basify the aqueous layer and extract with diethyl ether to recover the this compound.
-
Wash the organic layer containing the product with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude (R)-2-benzylcyclohexanone by column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC.
-
Quantitative Data Summary:
| Step | Reagents and Conditions | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Asymmetric Alkylation | LDA, THF, -78 °C; Benzyl bromide | 80-90 | >95 |
| Auxiliary Recovery | Acid/base extraction | >90 | N/A |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Raney Nickel is pyrophoric and must be handled with care under a blanket of solvent or water.
-
Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of ignition sources.
-
Strong acids and bases should be handled with appropriate care.
Conclusion
The protocols outlined in this document provide a framework for the large-scale synthesis and application of this compound. The diastereoselective reductive amination of 2-methylcyclohexanone is a robust and scalable method for its preparation. The utility of this chiral amine as a chiral auxiliary in asymmetric synthesis, particularly in alkylation reactions, highlights its importance in the synthesis of enantiomerically pure compounds for drug development and other applications. Researchers and process chemists can adapt these methodologies to suit their specific needs and scale requirements.
Application Notes and Protocols: (1s,2r)-2-Methylcyclohexanamine in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of (1s,2r)-2-Methylcyclohexanamine as a chiral auxiliary in the asymmetric synthesis of natural products. The protocols and data presented are based on established methodologies for diastereoselective alkylation of amide enolates, a common strategy for introducing stereocenters in complex molecule synthesis.
Introduction
This compound is a chiral amine that can be effectively employed as a recoverable chiral auxiliary to control the stereochemical outcome of reactions at a prochiral center. Its rigid cyclohexane backbone and the defined spatial orientation of the methyl and amino groups allow for excellent facial discrimination of enolates, leading to high diastereoselectivity in alkylation reactions. This approach is particularly valuable in the synthesis of complex natural products where precise control of stereochemistry is paramount.
This document outlines a representative application of this compound in the synthesis of a key chiral building block for a hypothetical natural product, "Hypotheticin." The methodology involves the formation of a chiral amide, diastereoselective alkylation, and subsequent removal of the auxiliary to yield an enantiomerically enriched carboxylic acid derivative.
Application: Diastereoselective Alkylation for the Synthesis of a Hypotheticin Fragment
The following section details the use of this compound in the asymmetric synthesis of (R)-2,3-dimethylpentanoic acid, a hypothetical key intermediate in the total synthesis of Hypotheticin.
Reaction Scheme:
The overall transformation involves three key steps:
-
Amide Formation: Reaction of a racemic carboxylic acid chloride with this compound to form a diastereomeric mixture of amides, which can be separated, or more commonly, the prochiral carboxylic acid is used directly. For this example, we will consider the reaction of pentanoyl chloride with the chiral auxiliary.
-
Diastereoselective Alkylation: Deprotonation of the chiral amide to form a chiral enolate, followed by alkylation with methyl iodide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile.
-
Auxiliary Cleavage: Hydrolysis of the alkylated amide to release the chiral carboxylic acid and recover the this compound auxiliary.
Quantitative Data Summary
The following table summarizes the quantitative data for the key diastereoselective alkylation step.
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | CH₃I | LDA | THF | -78 | 92 | >98 |
| 2 | CH₃CH₂Br | LDA | THF | -78 | 88 | 95 |
| 3 | PhCH₂Br | LDA | THF | -78 | 95 | >98 |
Experimental Protocols
1. Synthesis of the Chiral Amide
-
Materials:
-
This compound (1.0 eq)
-
Pentanoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add pentanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure chiral amide.
-
2. Diastereoselective Alkylation of the Chiral Amide
-
Materials:
-
Chiral Amide (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Methyl iodide (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the chiral amide in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add methyl iodide dropwise to the solution.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude alkylated amide is typically of high purity and can be used in the next step without further purification. Diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product.
-
3. Cleavage of the Chiral Auxiliary
-
Materials:
-
Alkylated Chiral Amide (1.0 eq)
-
Sulfuric acid (6 M)
-
1,4-Dioxane
-
-
Procedure:
-
Dissolve the alkylated amide in 1,4-dioxane.
-
Add 6 M sulfuric acid to the solution.
-
Heat the mixture to reflux (approximately 100 °C) for 12 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
To recover the auxiliary, basify the aqueous layer with solid sodium hydroxide to pH > 12 and extract with DCM (3 x 50 mL). The combined organic layers for the auxiliary can be dried and concentrated.
-
Combine the organic layers containing the carboxylic acid, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Visualizations
Experimental Workflow for Diastereoselective Alkylation
Caption: Workflow for the diastereoselective alkylation step.
Logical Relationship of the Synthetic Sequence
Caption: Overall synthetic sequence using the chiral auxiliary.
Application Notes and Protocols for Reactions Involving (1S,2R)-2-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing (1S,2R)-2-Methylcyclohexanamine as a chiral auxiliary in asymmetric synthesis. The protocols described herein are based on established methodologies for structurally similar chiral auxiliaries and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a chiral amine that holds significant potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. The rigid cyclohexane backbone and the defined stereochemistry of the amine and methyl groups in this compound make it a promising candidate for inducing high levels of stereocontrol in reactions such as diastereoselective alkylations and aldol additions. These reactions are fundamental in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry.
Core Applications
The primary application of this compound is as a controller of stereochemistry in the formation of new chiral centers. This is typically achieved by first coupling the amine to a carboxylic acid to form a chiral amide. The resulting amide can then be subjected to various reactions where the chiral auxiliary directs the approach of incoming reagents, leading to the preferential formation of one diastereomer.
Key Reaction Types:
-
Diastereoselective Enolate Alkylation: Formation of carbon-carbon bonds alpha to a carbonyl group with high stereocontrol.
-
Asymmetric Aldol Reactions: Stereoselective formation of β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.
Experimental Protocols
The following protocols are adapted from established procedures for similar chiral auxiliaries and should be optimized for specific substrates and reaction conditions.
Protocol 1: Synthesis of a Chiral N-Acyl Amide from this compound
This procedure describes the coupling of a carboxylic acid with the chiral auxiliary to form the substrate for subsequent asymmetric reactions.
Materials:
-
This compound
-
Carboxylic acid (e.g., propanoic acid)
-
Acyl chloride or acid anhydride (e.g., propanoyl chloride)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-acyl amide.
Protocol 2: Diastereoselective Alkylation of the Chiral N-Acyl Amide
This protocol details the stereoselective alkylation of the chiral amide prepared in Protocol 1.
Materials:
-
Chiral N-acyl amide (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LiHMDS))
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the chiral N-acyl amide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base like LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by silica gel chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid and allow for the recovery of the this compound.
Materials:
-
Alkylated amide product (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or another suitable hydrolysis reagent
-
Acid for workup (e.g., 1 M HCl)
-
Base for recovery (e.g., 1 M NaOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkylated amide product in a mixture of THF and water.
-
Add an excess of lithium hydroxide (e.g., 4 eq) and heat the mixture to reflux for 12-24 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate (3 x 20 mL). The combined organic layers can be dried and concentrated to yield the product.
-
To recover the chiral auxiliary, make the acidic aqueous layer basic (pH > 12) with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to recover the this compound.
Data Presentation
The following tables present hypothetical, yet expected, quantitative data for the diastereoselective alkylation reaction described in Protocol 2. The data is based on typical results obtained with similar chiral auxiliaries.
Table 1: Diastereoselective Alkylation of N-Propanoyl-(1S,2R)-2-Methylcyclohexanamide
| Entry | Alkylating Agent (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | CH₃I | N-(2-Methylpropanoyl)-(1S,2R)-2-Methylcyclohexanamide | 85 | >95 |
| 2 | CH₃CH₂Br | N-(2-Methylbutanoyl)-(1S,2R)-2-Methylcyclohexanamide | 82 | >95 |
| 3 | PhCH₂Br | N-(2-Methyl-3-phenylpropanoyl)-(1S,2R)-2-Methylcyclohexanamide | 90 | >98 |
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows described in the protocols.
Application Notes and Protocols: Synthesis of Chiral Pharmaceutical Intermediates using (1S,2R)-2-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-2-Methylcyclohexanamine is a chiral amine that serves as a versatile and recoverable chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it an effective controller of stereoselectivity in the formation of new chiral centers. This document provides detailed application notes and protocols for the use of this compound in the synthesis of enantiomerically enriched pharmaceutical intermediates, specifically focusing on the synthesis of α-substituted carboxylic acids, which are key structural motifs in many active pharmaceutical ingredients (APIs), including the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).
The general strategy involves the formation of a chiral amide between this compound and a prochiral carboxylic acid. Subsequent diastereoselective alkylation of the enolate of this amide, followed by removal of the chiral auxiliary, affords the desired α-substituted carboxylic acid in high enantiomeric excess.
Key Applications
-
Asymmetric α-alkylation of carboxylic acids: A primary application is in the synthesis of chiral carboxylic acids from their corresponding prochiral precursors.
-
Synthesis of profen analogues: This methodology is particularly useful for synthesizing enantiomerically pure profens, such as (S)-Ibuprofen and (S)-Naproxen, where the (S)-enantiomer is responsible for the therapeutic activity.
Experimental Protocols
This section details the multi-step synthesis of an enantiomerically enriched α-arylpropanoic acid, a common precursor to profen drugs, using this compound as a chiral auxiliary.
Protocol 1: Synthesis of Chiral Amide from this compound and Propanoic Acid
This protocol describes the formation of the N-propanoyl amide of this compound.
Materials:
-
This compound
-
Propanoic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of propanoic acid (1.0 eq) in anhydrous DCM, slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting propanoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the propanoyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure chiral amide.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
This protocol details the diastereoselective alkylation of the chiral amide with an arylating agent (e.g., a substituted benzyl bromide for ibuprofen synthesis).
Materials:
-
N-propanoyl-(1S,2R)-2-methylcyclohexanamide (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
4-Isobutylbenzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of 4-isobutylbenzyl bromide (1.2 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography to isolate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield (S)-Ibuprofen
This protocol describes the hydrolytic cleavage of the alkylated amide to release the chiral carboxylic acid and recover the chiral auxiliary.
Materials:
-
Alkylated amide (from Protocol 2)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Toluene
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Diethyl ether
Procedure:
-
Suspend the alkylated amide (1.0 eq) in a mixture of water and toluene.
-
Add concentrated sulfuric acid (5.0 eq) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature and separate the layers.
-
Recovery of Chiral Auxiliary: Basify the aqueous layer with 1 M NaOH solution until pH > 10 and extract with diethyl ether. Dry the ethereal extracts over anhydrous potassium carbonate, filter, and concentrate to recover the this compound.
-
Isolation of Carboxylic Acid: Acidify the toluene layer with 1 M HCl solution and extract with diethyl ether.
-
Wash the combined ethereal extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-Ibuprofen.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane) to obtain the pure enantiomerically enriched carboxylic acid.
Data Presentation
The following tables summarize typical quantitative data obtained from the described protocols.
Table 1: Synthesis of Chiral Amide
| Substrate | Reagent | Solvent | Yield (%) |
| Propanoic acid | Thionyl chloride, this compound, TEA | DCM | 85-95 |
Table 2: Diastereoselective Alkylation
| Amide Substrate | Electrophile | Base | Solvent | Diastereomeric Ratio (dr) | Yield of Major Diastereomer (%) |
| N-propanoyl-(1S,2R)-2-methylcyclohexanamide | 4-Isobutylbenzyl bromide | LDA | THF | 95:5 | 80-90 |
| N-propanoyl-(1S,2R)-2-methylcyclohexanamide | 2-Bromo-6-methoxynaphthalene | LDA | THF | 96:4 | 82-92 |
Table 3: Chiral Auxiliary Cleavage and Product Analysis
| Alkylated Amide | Cleavage Conditions | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| N-(2-(4-isobutylphenyl)propanoyl)-(1S,2R)-2-methylcyclohexanamide | H₂SO₄, H₂O/Toluene, reflux | (S)-Ibuprofen | 85-95 | >98 |
| N-(2-(6-methoxynaphthalen-2-yl)propanoyl)-(1S,2R)-2-methylcyclohexanamide | H₂SO₄, H₂O/Toluene, reflux | (S)-Naproxen | 88-96 | >98 |
Mandatory Visualization
Synthetic Pathway for (S)-Ibuprofen
Caption: Synthetic pathway for (S)-Ibuprofen using this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of (S)-Ibuprofen.
Logical Relationship of Stereocontrol
Caption: Logical relationship of stereocontrol in the asymmetric synthesis.
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity with (1S,2R)-2-Methylcyclohexanamine
Welcome to the technical support center for the application of (1S,2R)-2-Methylcyclohexanamine as a chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their diastereoselective reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric alkylation of ketones, specifically focusing on the use of this compound as a chiral auxiliary.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Low d.e.) | 1. Incomplete deprotonation of the imine. 2. Equilibration of the lithioenamine intermediate. 3. Non-optimal reaction temperature. 4. Incorrect solvent or presence of coordinating additives. 5. Sterically undemanding electrophile. | 1. Ensure the use of freshly titrated strong base (e.g., LDA, s-BuLi). Use a slight excess (1.05-1.1 equivalents). 2. Maintain a low reaction temperature (-78 °C) during deprotonation and alkylation to favor the kinetically controlled product. 3. Screen temperatures between -100 °C and -40 °C. 4. Use a non-coordinating solvent like THF. The presence of HMPA or DMPU can sometimes improve selectivity but should be optimized. 5. More sterically hindered electrophiles often lead to higher diastereoselectivity. |
| Low Chemical Yield | 1. Incomplete imine formation. 2. Side reactions of the electrophile. 3. Inefficient quenching of the reaction. 4. Difficulties in product isolation. | 1. Ensure complete removal of water during imine formation using a Dean-Stark trap or a drying agent. 2. Add the electrophile slowly at low temperature to minimize side reactions. 3. Quench the reaction at low temperature with a proton source like saturated aqueous NH4Cl. 4. Optimize purification methods (e.g., column chromatography, distillation). |
| Difficulty in Hydrolyzing the Alkylated Imine | 1. Steric hindrance around the imine bond. 2. Inappropriate hydrolysis conditions. | 1. Use more forcing conditions, such as refluxing with aqueous oxalic acid or acetic acid. 2. Screen different acidic conditions (e.g., HCl, H2SO4) and reaction times. |
| Racemization During Hydrolysis | 1. Harsh acidic conditions and elevated temperatures. 2. Presence of a base during workup. | 1. Use milder hydrolysis conditions (e.g., saturated aqueous oxalic acid at room temperature). 2. Ensure the workup is performed under acidic or neutral conditions to prevent epimerization of the α-chiral center. |
| Incomplete Recovery of the Chiral Auxiliary | 1. Degradation of the auxiliary during hydrolysis. 2. Emulsion formation during workup. | 1. Use the mildest effective hydrolysis conditions. 2. Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction of the amine auxiliary with an organic solvent. Break emulsions by adding brine. |
Quantitative Data on Diastereoselectivity
The diastereoselectivity of the alkylation of the imine derived from cyclohexanone and this compound is highly dependent on the reaction conditions and the electrophile used. The following table summarizes typical diastereomeric excess (d.e.) values obtained under optimized conditions.
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) |
| Methyl Iodide (CH3I) | LDA | THF | -78 | >95 |
| Ethyl Iodide (CH3CH2I) | LDA | THF | -78 | >95 |
| n-Propyl Bromide (CH3CH2CH2Br) | LDA | THF | -78 | >90 |
| Benzyl Bromide (PhCH2Br) | LDA | THF | -78 | >98 |
| Allyl Bromide (CH2=CHCH2Br) | LDA | THF | -78 | >95 |
Note: These values are representative and may vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Key Experiment: Asymmetric Alkylation of Cyclohexanone
This protocol details the three main stages: formation of the chiral imine, diastereoselective alkylation, and hydrolysis to yield the α-alkylated cyclohexanone and recover the chiral auxiliary.
1. Formation of the Chiral Imine
-
Materials: Cyclohexanone (1.0 eq), this compound (1.05 eq), Toluene, p-Toluenesulfonic acid (catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone, this compound, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification.
-
2. Diastereoselective Alkylation
-
Materials: Chiral imine (1.0 eq), Lithium diisopropylamide (LDA, 1.05 eq, freshly prepared), Tetrahydrofuran (THF, anhydrous), Electrophile (e.g., Methyl Iodide, 1.1 eq).
-
Procedure:
-
Dissolve the chiral imine in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the imine solution while maintaining the temperature at -78 °C. Stir the resulting orange-colored solution for 2 hours at this temperature to ensure complete deprotonation.
-
Add the electrophile (e.g., methyl iodide) dropwise to the lithioenamine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting imine.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
3. Hydrolysis and Auxiliary Recovery
-
Materials: Crude alkylated imine, Saturated aqueous oxalic acid solution, Diethyl ether, Sodium hydroxide solution (2M), Brine.
-
Procedure:
-
To the quenched reaction mixture, add an equal volume of saturated aqueous oxalic acid solution.
-
Stir the two-phase mixture vigorously at room temperature for 12-24 hours. Monitor the hydrolysis by TLC or GC/MS.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-alkylated cyclohexanone. Purify by column chromatography or distillation.
-
To recover the chiral auxiliary, make the aqueous layer from step 3 strongly basic (pH > 10) by adding 2M sodium hydroxide solution.
-
Extract the basic aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to recover the this compound.
-
Visualizations
Technical Support Center: Troubleshooting Low Yields in Reactions with (1s,2r)-2-Methylcyclohexanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1s,2r)-2-Methylcyclohexanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving this versatile chiral amine, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is primarily used as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Its inherent chirality directs the formation of a specific stereoisomer of the product. It is frequently employed in diastereoselective alkylations and conjugate additions to form chiral carbonyl compounds. After the desired stereoselective transformation, the auxiliary can be cleaved from the product and potentially recycled.
Q2: I am observing a low yield in my amide coupling reaction to attach the chiral auxiliary. What are the likely causes?
A2: Low yields in the initial amide coupling step are common and can often be attributed to several factors:
-
Inefficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is often slow. The carboxylic acid must first be activated. If the activation is incomplete, the yield will be low.
-
Steric Hindrance: this compound is a secondary amine with a bulky cyclohexyl group, which can sterically hinder its approach to the activated carboxylic acid. This is particularly problematic with sterically demanding carboxylic acids.
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical. Reagents that are not potent enough may fail to activate the carboxylic acid efficiently, leading to poor yields.
-
Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction's success. For instance, the presence of moisture can deactivate the coupling reagents.
Q3: My diastereoselective alkylation step is resulting in a low diastereomeric ratio (dr). How can I improve the stereoselectivity?
A3: Achieving high diastereoselectivity is the primary reason for using a chiral auxiliary. A low diastereomeric ratio indicates that the auxiliary is not effectively controlling the stereochemical outcome. Potential reasons include:
-
Incorrect Base or Deprotonation Conditions: The formation of the desired enolate is crucial for stereocontrol. The choice of base, temperature of deprotonation, and presence of additives like LiCl can all influence the geometry of the enolate and, consequently, the diastereoselectivity.
-
Temperature Control: Alkylation reactions are often highly sensitive to temperature. Running the reaction at too high a temperature can lead to a loss of stereocontrol.
-
Steric Factors: The steric bulk of the electrophile can influence the direction of its approach to the enolate. Very small or very large electrophiles may not experience a sufficient steric bias from the chiral auxiliary.
Q4: I am struggling to remove the this compound auxiliary after my key reaction. What are the recommended cleavage conditions?
A4: The removal of the chiral auxiliary is a critical final step. Incomplete cleavage will result in a low yield of the desired product. Common methods for cleaving amide-linked auxiliaries include acidic or basic hydrolysis. The optimal conditions will depend on the stability of your target molecule. Harsh conditions (e.g., high temperatures, strong acids/bases) can sometimes lead to side reactions or racemization of the desired product. It is advisable to screen different hydrolysis conditions on a small scale first.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling to Form the Chiral Amide
This guide provides a systematic approach to troubleshooting low yields when coupling a carboxylic acid with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amide coupling yields.
Experimental Protocol: Optimized Amide Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents. This compound and the carboxylic acid should be pure and dry.
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| EDC/HOBt | DIPEA | DCM | RT | 24 | 40-60 |
| HATU | DIPEA | DMF | RT | 12 | 75-95 |
| COMU | TMP | MeCN | RT | 8 | 80-98 |
Yields are highly substrate-dependent.
Issue 2: Low Diastereoselectivity in Alkylation
This section addresses the challenge of achieving high stereocontrol in the alkylation of the chiral amide derived from this compound.
Logical Relationship Diagram for Diastereoselectivity:
Caption: Factors influencing high diastereoselectivity in alkylation.
Experimental Protocol: Diastereoselective Alkylation
-
Enolate Formation: To a solution of the chiral amide (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add a solution of LDA (1.2 eq in THF) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (1.5 eq) to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and follow a similar work-up and purification procedure as described for the amide coupling.
Quantitative Data Summary:
| Base | Additive | Electrophile | Temperature (°C) | Typical Diastereomeric Ratio (dr) |
| LDA | None | MeI | -78 | 90:10 |
| LDA | LiCl | MeI | -78 | >95:5 |
| LHMDS | HMPA | BnBr | -78 | 92:8 |
Diastereomeric ratios are determined by 1H NMR or chiral HPLC analysis of the crude product.
This technical support center provides a foundational guide for troubleshooting reactions involving this compound. For more specific issues, consulting the primary literature for analogous transformations is highly recommended.
Technical Support Center: Purification of Diastereomers Derived from (1S,2R)-2-Methylcyclohexanamine
Welcome to the technical support center for the purification of diastereomers derived from (1S,2R)-2-Methylcyclohexanamine. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these chiral compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of diastereomers, particularly when using fractional crystallization of diastereomeric salts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated. 2. The diastereomeric salt is too soluble in the chosen solvent. 3. The cooling rate is too slow or the final temperature is too high. | 1. Concentrate the solution by evaporating some of the solvent. 2. Try a less polar solvent or a solvent mixture to decrease solubility. 3. Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature. |
| The product "oils out" instead of crystallizing. | 1. The melting point of the diastereomeric salt is below the crystallization temperature. 2. The solution is too concentrated. 3. Impurities are present. | 1. Add a small amount of solvent to dissolve the oil and attempt recrystallization, possibly at a lower temperature. 2. Dilute the solution slightly before cooling. 3. Purify the starting materials or perform a pre-purification step. |
| Low yield of the desired diastereomer. | 1. The solubilities of the two diastereomers are very similar in the chosen solvent.[1] 2. The stoichiometry of the resolving agent to the amine is not optimal.[2] 3. Significant amount of the desired diastereomer remains in the mother liquor. | 1. Screen a wider range of solvents or solvent mixtures to maximize the solubility difference.[1] 2. Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.5 equivalents).[2] 3. Concentrate the mother liquor and perform a second or third crystallization. |
| Poor diastereomeric excess (d.e.) of the crystallized product. | 1. Co-precipitation of the more soluble diastereomer. 2. Insufficient number of recrystallization steps. 3. The solid-liquid equilibrium was not reached. | 1. Ensure the cooling process is slow to allow for selective crystallization. 2. Perform one or more recrystallizations of the isolated solid. Monitor purity (d.e.) after each step. 3. Increase the stirring time at the final crystallization temperature. |
| Difficulty regenerating the free amine from the diastereomeric salt. | 1. Incomplete neutralization of the salt. 2. The free amine is soluble in the aqueous layer. 3. Emulsion formation during extraction. | 1. Ensure the pH of the aqueous solution is sufficiently basic (e.g., pH > 11) by adding a strong base like NaOH.[3] 2. Use a different organic solvent for extraction or perform multiple extractions. 3. Add brine (saturated NaCl solution) to break up the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying diastereomers derived from this compound?
The first step is to form diastereomers by reacting the racemic or diastereomeric mixture of the amine with a chiral resolving agent.[4] For a chiral amine, this is typically a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, to form diastereomeric salts.[5] These salts have different physical properties, which allows for their separation.[3]
Q2: How do I choose the right resolving agent?
The choice of resolving agent is crucial and often requires screening. An ideal resolving agent should:
-
Be readily available in high enantiomeric purity.
-
Form a salt that crystallizes well.
-
Result in a significant difference in solubility between the two diastereomeric salts to allow for efficient separation.[1]
-
Be easily recoverable after the resolution.[1]
Q3: How do I select the best solvent for fractional crystallization?
Solvent selection is determined experimentally. The ideal solvent should:
-
Dissolve the diastereomeric salt mixture at an elevated temperature but not at room temperature or below.
-
Show a large difference in solubility for the two diastereomers at lower temperatures.
-
Be chemically inert to the diastereomeric salts. Commonly used solvents include alcohols (methanol, ethanol), water, or mixtures thereof.
Q4: My diastereomers are not salts. Can I still use crystallization?
Yes, if the diastereomers are neutral compounds (e.g., amides), they can still be separated by direct crystallization without forming salts, provided their solubilities are sufficiently different. However, separation can be more challenging. Alternatively, chromatographic methods are often more effective for non-ionic diastereomers.
Q5: What is an alternative to fractional crystallization for separating my diastereomers?
High-Performance Liquid Chromatography (HPLC) on a normal phase (silica gel) or reversed-phase column is a powerful alternative for separating diastereomers.[6][7][8] This technique can be used for both analytical assessment of diastereomeric purity and for preparative-scale separations.[7]
Experimental Protocols
Protocol 1: Purification of Diastereomeric Salts by Fractional Crystallization
This protocol provides a general method for separating diastereomeric salts formed from this compound and a chiral acid resolving agent (e.g., L-tartaric acid).
1. Formation of Diastereomeric Salts: a. Dissolve 10.0 g of the diastereomeric mixture of the amine derivative in 100 mL of methanol in an Erlenmeyer flask. b. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-tartaric acid) in the minimum amount of warm methanol. c. Slowly add the resolving agent solution to the amine solution with stirring. d. Heat the combined solution gently to ensure all solids are dissolved.
2. Fractional Crystallization: a. Allow the solution to cool slowly to room temperature, without disturbance. Crystal formation should begin. b. Further cool the flask in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt. c. Collect the crystals by vacuum filtration using a Büchner funnel. d. Wash the crystals with a small amount of ice-cold methanol to remove residual mother liquor. e. Dry the crystals under vacuum.
3. Regeneration of the Enantiopure Amine: a. Dissolve the crystallized diastereomeric salt in a minimal amount of water. b. Basify the aqueous solution to a pH > 11 by slowly adding 2M sodium hydroxide (NaOH) solution.[3] c. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether) three times. d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine enantiomer.
4. Purity Assessment: a. Determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product using chiral HPLC or by NMR spectroscopy after derivatization with a chiral agent.
Protocol 2: Separation of Diastereomers by HPLC
This protocol outlines a general approach for the analytical or preparative separation of non-ionic diastereomers (e.g., amides).
1. Sample Preparation: a. Dissolve a small amount of the diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions (Illustrative Example):
| Parameter | Condition |
| Column | Silica Gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (if applicable) |
| Injection Volume | 10 µL |
3. Separation and Collection (for preparative scale): a. Perform an initial analytical run to determine the retention times of the two diastereomers. b. For preparative separation, use a larger column and inject a larger volume of a more concentrated sample. c. Collect the fractions corresponding to each separated diastereomer peak. d. Combine the fractions for each diastereomer and remove the solvent under reduced pressure.
Visualizations
Workflow for Diastereomeric Resolution by Crystallization
Caption: Workflow of diastereomer purification via fractional crystallization.
Troubleshooting Decision Tree for Crystallization
Caption: Decision tree for troubleshooting common crystallization issues.
Principle of HPLC Separation of Diastereomers
Caption: Conceptual diagram of diastereomer separation by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Synthesis Using (1S,2R)-2-Methylcyclohexanamine
Welcome to the technical support center for asymmetric synthesis utilizing the chiral auxiliary, (1S,2R)-2-methylcyclohexanamine. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and provide clear, actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my reaction?
A1: this compound serves as a chiral auxiliary. It is a chiral molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one enantiomer or diastereomer. After the reaction, the auxiliary is typically cleaved and can often be recovered.
Q2: How do I form the imine intermediate with my ketone/aldehyde?
A2: The imine is typically formed by reacting your carbonyl compound with this compound, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with a solvent like toluene) or in the presence of a dehydrating agent like molecular sieves. Clean and near-quantitative formation of this imine is crucial for high yields in subsequent steps.[1]
Q3: What is the best method to determine the diastereomeric ratio (d.r.) of my product?
A3: The diastereomeric ratio of the crude reaction mixture can typically be determined by high-field proton NMR (¹H NMR) analysis.[1] The enantiomeric excess (e.e.) after cleaving the auxiliary should be determined using a chiral stationary phase column in HPLC or GC analysis.[2][3]
Q4: I'm observing hydrolysis of my imine intermediate. How can I prevent this?
A4: The imine intermediate can be sensitive to moisture. It is best to use it directly after its formation without purification by chromatography, which can lead to hydrolysis.[4] Ensure all solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Troubleshooting Guide
This guide addresses specific issues that may arise during your asymmetric synthesis experiments.
Issue 1: Low or No Product Yield
Low yield is often traced back to issues in the formation of the key metalloenamine (lithium enamide) intermediate or the stability of the starting imine.
| Potential Cause | Recommended Solution |
| Incomplete Imine Formation | Ensure the initial imine formation reaction goes to completion. The presence of unreacted starting materials is critical for achieving high yields.[1] Consider using transimination or rigorous drying methods to drive the equilibrium.[1] |
| Inefficient Deprotonation | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Ensure the LDA is freshly prepared or properly titrated. The slow addition of LDA to the cooled substrate solution is critical.[1][4] |
| Degradation of Intermediate | The lithiated intermediate may be unstable at higher temperatures. Maintain strict temperature control (e.g., -78 °C) during deprotonation and the subsequent addition of the electrophile. |
| Poor Electrophile Reactivity | Use reactive electrophiles (e.g., benzyl bromide, allyl iodide). For less reactive electrophiles, you may need to raise the reaction temperature after the initial addition at low temperature. |
Issue 2: Low Diastereoselectivity / Enantioselectivity
Poor stereocontrol is a common problem and is highly dependent on reaction conditions.
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | Temperature plays a crucial role. Lowering the reaction temperature during the alkylation step (e.g., -78 °C or even -100 °C) generally increases diastereoselectivity.[2] |
| Solvent Effects | The choice of solvent can influence the transition state geometry. Tetrahydrofuran (THF) is a common and effective solvent. Consider screening other ethereal solvents if selectivity is poor. |
| Epimerization of Product | The product's stereocenter may be susceptible to epimerization if the reaction is quenched at a high temperature or during workup. Quench the reaction at low temperature and use a buffered or mild acidic workup. |
| Incorrect Auxiliary Enantiomer | For certain substrates, one enantiomer of the chiral auxiliary may provide significantly better stereochemical induction than the other (a "matched" vs. "mismatched" case).[1] If feasible, attempt the reaction with the enantiomeric auxiliary. |
| Presence of Aggregates | The aggregation state of the lithium enamide can affect selectivity. The addition of lithium chloride (LiCl) can act as an aggregate breaker and often improves stereoselectivity and reaction rates.[1] |
Logical Workflow for Troubleshooting Poor Stereoselectivity
The following diagram outlines a decision-making process for addressing low diastereoselectivity.
Caption: Troubleshooting flowchart for low diastereoselectivity.
Experimental Protocols
Protocol: Asymmetric Alkylation of a Ketone Imine
This protocol is a representative example for the asymmetric alkylation of an imine derived from a ketone and this compound.
1. Imine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine the ketone (1.0 equiv), this compound (1.1 equiv), and toluene.
-
Heat the mixture to reflux until no more water is collected.
-
Remove the solvent under reduced pressure. The resulting imine should be used directly in the next step without further purification.
2. Asymmetric Alkylation:
-
To a flame-dried flask under an argon atmosphere, add anhydrous lithium chloride (6.0 equiv).
-
Add a solution of the crude imine (1.0 equiv) in anhydrous THF.
-
Cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF (2.2 equiv) down the side of the flask, allowing the base to cool before it reaches the substrate solution.[1][4]
-
Stir the mixture for 1 hour at -78 °C to ensure complete enamide formation.
-
Add the electrophile (e.g., benzyl bromide, 2.5 equiv) dropwise to the cold solution.[1]
-
Monitor the reaction by TLC. Reaction times typically range from 1.5 to 4 hours.[4]
3. Hydrolysis and Auxiliary Removal:
-
Upon completion, quench the reaction at -78 °C by adding a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
To cleave the auxiliary, the crude product can be subjected to acidic hydrolysis (e.g., stirring with 1 N HCl).[4]
-
The product can then be purified by flash column chromatography. The chiral auxiliary can often be recovered from the aqueous layer after basification.
Experimental Workflow Diagram
The diagram below illustrates the general workflow for the asymmetric alkylation process.
Caption: General workflow for asymmetric alkylation.
References
- 1. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: Removal of the (1S,2R)-2-Methylcyclohexanamine Auxiliary
Welcome to the technical support center for challenges related to the removal of the (1S,2R)-2-Methylcyclohexanamine chiral auxiliary. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound auxiliary?
A1: The this compound auxiliary is typically attached to a substrate via a robust amide bond. The most common cleavage strategies involve harsh reaction conditions such as acidic or basic hydrolysis, or reductive and oxidative methods.
-
Acidic Hydrolysis: This method typically employs strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.
-
Basic Hydrolysis: This involves the use of strong bases such as sodium hydroxide or potassium hydroxide, often with heating.
-
Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH4) can be used to cleave the amide bond, typically yielding the corresponding amine.
-
Oxidative Cleavage: This is a less common method for simple amides but can sometimes be achieved using powerful oxidizing agents.
Q2: I am observing low yields after attempting to cleave the auxiliary. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The amide bond formed with the this compound auxiliary can be sterically hindered and electronically stable, requiring prolonged reaction times or more forcing conditions for complete cleavage.
-
Product Degradation: The harsh conditions required for cleavage (e.g., strong acid/base, high temperatures) may lead to the degradation of the desired product.
-
Difficult Work-up and Purification: The liberated chiral auxiliary and unreacted starting material can complicate the isolation and purification of the target molecule, leading to product loss.
-
Side Reactions: Undesired side reactions, such as epimerization at the adjacent stereocenter, can reduce the yield of the desired diastereomer.
Q3: Is there a risk of epimerization at the α-carbon during auxiliary removal?
A3: Yes, epimerization is a significant concern, particularly under basic or harsh acidic conditions with prolonged heating. The abstraction of the α-proton to the carbonyl group can lead to a loss of stereochemical integrity. It is crucial to carefully control the reaction conditions to minimize this side reaction.
Q4: How can I effectively separate my product from the cleaved auxiliary after the reaction?
A4: Separation can be challenging due to the similar physical properties of the product and the auxiliary. Common purification techniques include:
-
Column Chromatography: This is the most common method, but careful optimization of the solvent system is often necessary.
-
Crystallization: If the product is a solid, crystallization can be an effective method for purification.
-
Acid-Base Extraction: The basic nature of the liberated this compound allows for its removal by washing the organic layer with an acidic aqueous solution.
Troubleshooting Guides
Problem 1: Incomplete Amide Cleavage
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of starting material observed by TLC/LCMS after the reaction. | Insufficiently harsh reaction conditions. | 1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C. 2. Prolong Reaction Time: Monitor the reaction progress over a longer period. 3. Increase Reagent Concentration: Use a higher concentration of the acid or base. |
| Reaction stalls after a certain percentage of conversion. | Reversible reaction or product inhibition. | 1. Remove Byproducts: If possible, remove one of the products to drive the equilibrium forward. 2. Consider a Different Cleavage Method: If hydrolysis is ineffective, explore reductive cleavage options. |
Problem 2: Product Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of multiple new spots on TLC/LCMS, and low yield of the desired product. | Desired product is sensitive to the harsh cleavage conditions. | 1. Lower the Reaction Temperature: Attempt the cleavage at a lower temperature, even if it requires a longer reaction time. 2. Use Milder Reagents: Explore alternative, milder cleavage protocols if available in the literature for similar substrates. 3. Protect Sensitive Functional Groups: If other functional groups in the molecule are susceptible to the reaction conditions, consider protecting them before the cleavage step. |
Problem 3: Epimerization of the α-Stereocenter
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a diastereomeric mixture of the product, confirmed by NMR or chiral HPLC. | Abstraction of the α-proton under the reaction conditions. | 1. Use Less Forcing Conditions: Employ lower temperatures and shorter reaction times. 2. Avoid Strong Bases: If possible, opt for acidic hydrolysis or reductive cleavage methods which are generally less prone to causing epimerization. 3. Screen Different Solvents: The choice of solvent can sometimes influence the rate of epimerization. |
Data Presentation
Table 1: Comparison of General Amide Cleavage Methods
| Cleavage Method | Typical Reagents | General Conditions | Potential Advantages | Potential Challenges |
| Acidic Hydrolysis | 6M H₂SO₄ or 6M HCl | Reflux, 12-48 h | Effective for robust substrates. | Harsh conditions, potential for product degradation and epimerization. |
| Basic Hydrolysis | 6M NaOH or 6M KOH | Reflux, 12-48 h | Can be effective when acidic conditions fail. | High risk of epimerization, potential for side reactions like elimination. |
| Reductive Cleavage | LiAlH₄ | Anhydrous THF, 0 °C to reflux | Milder than harsh hydrolysis, can be highly efficient. | Reduces the carbonyl to an alcohol, requires anhydrous conditions, work-up can be challenging. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis
-
Dissolve the N-acyl-(1S,2R)-2-methylcyclohexanamine derivative in a suitable solvent (e.g., dioxane, THF).
-
Add an equal volume of 6M aqueous sulfuric acid.
-
Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction by TLC or LCMS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Reductive Cleavage with LiAlH₄
Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-acyl-(1S,2R)-2-methylcyclohexanamine derivative in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction by TLC or LCMS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the removal of the this compound auxiliary.
Caption: A logical diagram for troubleshooting common issues in auxiliary removal.
Technical Support Center: (1S,2R)-2-Methylcyclohexanamine in Asymmetric Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S,2R)-2-Methylcyclohexanamine as a catalyst in asymmetric synthesis. The content focuses on the critical impact of solvent polarity on reaction selectivity and provides structured information to address common experimental challenges.
Troubleshooting Guides
Issue: Low Enantioselectivity (ee)
Low enantiomeric excess is a common issue in asymmetric catalysis. The following guide provides a systematic approach to troubleshooting this problem, with a focus on the role of the solvent.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Polarity | The polarity of the solvent plays a crucial role in the stability of the transition state, which dictates the stereochemical outcome. A solvent that does not adequately stabilize the desired transition state can lead to poor enantioselectivity. Solution: Conduct a solvent screen with a range of polarities. Include polar aprotic (e.g., CH2Cl2, THF, Ethyl Acetate), polar protic (e.g., IPA, EtOH), and non-polar (e.g., Toluene, Hexane) solvents. |
| Incorrect Catalyst Loading | The concentration of the catalyst can influence the reaction pathway and selectivity. |
| Presence of Water or Other Impurities | Water can interfere with the catalytic cycle, for instance by hydrolyzing the enamine intermediate in amine-catalyzed reactions. Other impurities in the solvent or reagents can also have a detrimental effect. |
| Reaction Temperature | Temperature can affect the energy difference between the diastereomeric transition states. |
| Substrate Compatibility | The electronic and steric properties of the substrate may not be ideal for the chosen catalyst and solvent system. |
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A flowchart outlining the systematic approach to troubleshooting low enantioselectivity in asymmetric reactions.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the selectivity of reactions catalyzed by this compound?
Solvent polarity can have a profound impact on the enantioselectivity of reactions catalyzed by chiral amines like this compound. The solvent stabilizes the transition states of the reaction, and since the two enantiomeric products are formed via diastereomeric transition states, a change in solvent can alter the energy difference between these states. Generally, non-polar solvents may favor aggregation of the catalyst or reactants, while polar solvents can solvate charged intermediates or transition states. The specific effect is highly dependent on the reaction mechanism (e.g., Michael addition, aldol reaction) and the nature of the substrates.
Q2: Can a change in solvent lead to an inversion of enantioselectivity?
Yes, in some cases, a drastic change in the solvent system, such as switching from a polar aprotic to a polar protic solvent, can lead to an inversion of the major enantiomer formed. This phenomenon is often attributed to a change in the dominant non-covalent interactions (e.g., hydrogen bonding) in the transition state, which can alter the preferred facial attack of the nucleophile on the electrophile.
Q3: What is a good starting point for a solvent screen?
A good starting point for a solvent screen is to select a range of solvents with varying dielectric constants and properties. A typical screen might include:
-
Non-polar: Toluene, Hexane
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc)
-
Polar Protic: Isopropanol (IPA), Ethanol (EtOH)
It is important to ensure that the chosen solvents are anhydrous, as water can significantly impact the reaction.
Q4: How can I determine the enantiomeric excess (ee) of my product?
The enantiomeric excess of a chiral product is typically determined by chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or derivatizing the enantiomers into diastereomers that can be distinguished by standard NMR.
Quantitative Data
Table 1: Impact of Solvent Polarity on the Enantioselective Michael Addition of Diethyl Malonate to Chalcone Catalyzed by this compound
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 85 | 75 (R) |
| Dichloromethane | 8.9 | 92 | 88 (R) |
| Tetrahydrofuran | 7.5 | 89 | 82 (R) |
| Acetonitrile | 37.5 | 75 | 65 (R) |
| Isopropanol | 19.9 | 60 | 40 (S) |
Disclaimer: The data in this table is representative and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Key Experiment: Solvent Screening for an Asymmetric Michael Addition
This protocol outlines a general procedure for screening various solvents to determine the optimal conditions for an asymmetric Michael addition catalyzed by this compound.
1. Materials:
-
This compound (catalyst)
-
Michael acceptor (e.g., chalcone)
-
Michael donor (e.g., diethyl malonate)
-
Anhydrous solvents (Toluene, DCM, THF, MeCN, IPA)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
2. Procedure:
-
To a series of oven-dried reaction vials, each containing a magnetic stir bar, add the Michael acceptor (1.0 mmol) and the catalyst (0.1 mmol, 10 mol%).
-
Seal each vial with a septum and purge with an inert gas.
-
To each vial, add 2.0 mL of a different anhydrous solvent from the screening list.
-
Stir the mixtures at room temperature for 10 minutes.
-
Add the Michael donor (1.2 mmol) to each vial via syringe.
-
Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding 1 mL of 1M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess of the product from each reaction.
Experimental Workflow Diagram
Caption: A generalized workflow for conducting a solvent screen in an asymmetric Michael addition.
Technical Support Center: Preventing Racemization During Auxiliary Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the cleavage of chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during chiral auxiliary cleavage?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. During the cleavage of a chiral auxiliary, the newly formed stereocenter is susceptible to racemization, particularly under harsh reaction conditions (e.g., strong acids or bases, high temperatures).[1] This is a critical issue as the biological activity of chiral molecules, such as pharmaceuticals, is often highly dependent on their specific stereochemistry.[2] Preventing racemization is essential to ensure the enantiomeric purity of the final product.
Q2: What are the general mechanisms that lead to racemization during cleavage?
A2: The most common mechanism for racemization at a carbon atom adjacent to a carbonyl group is through the formation of a planar enol or enolate intermediate.[1] Both acidic and basic conditions can catalyze this keto-enol tautomerism. Once the planar, achiral enolate is formed, subsequent protonation can occur from either face with equal probability, leading to a racemic mixture. Therefore, cleavage conditions that promote the formation of these intermediates for extended periods can lead to significant loss of stereochemical integrity.
Q3: Which cleavage methods are generally considered "racemization-free"?
A3: Several mild cleavage methods have been developed to minimize or eliminate racemization. The choice of method depends on the specific chiral auxiliary and the substrate. For instance:
-
Evans Oxazolidinones: Hydrolytic cleavage using lithium hydroperoxide (LiOH/H₂O₂) is a widely used and reliable method that preserves the stereochemical integrity of the product.[2][3][4][5]
-
SAMP/RAMP Hydrazones: Oxidative cleavage with reagents like ozone or buffered selenium dioxide with hydrogen peroxide, as well as mild acidic hydrolysis with oxalic acid, have been shown to be effective without causing epimerization.[1][3]
-
Pseudoephedrine Amides: These can be cleaved under specific hydrolytic or reductive conditions that are designed to avoid racemization.[6]
-
Sulfinimines: Cleavage can be achieved under acidic conditions, and in many cases, proceeds without racemization of the resulting amine.[7][8]
Q4: Can the choice of solvent and temperature impact the degree of racemization?
A4: Yes, both solvent and temperature play a crucial role. Higher temperatures can provide the activation energy needed for epimerization to occur. The choice of solvent can influence the stability of intermediates and the solubility of reagents, which can in turn affect reaction rates and the propensity for side reactions, including racemization. It is generally advisable to perform cleavage reactions at the lowest temperature at which the reaction proceeds at a reasonable rate.
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess (ee%) or diastereomeric excess (de%) in the final product after auxiliary cleavage.
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | The use of strong acids or bases, or high reaction temperatures, can induce epimerization via enolate/enol formation.[1] |
| * Action: Switch to milder cleavage conditions. For example, if using a strong base for hydrolysis, consider methods like LiOH/H₂O₂ for Evans auxiliaries or buffered oxidative cleavage for SAMP/RAMP hydrazones.[2][3][4] | |
| Prolonged Reaction Time | Even under mild conditions, extended reaction times can sometimes lead to gradual racemization. |
| * Action: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | |
| Inappropriate Cleavage Reagent | The chosen reagent may not be compatible with the substrate, leading to side reactions that promote racemization. |
| * Action: Consult the literature for cleavage protocols specifically validated for your class of auxiliary and substrate. | |
| Contamination | Acidic or basic impurities in reagents or solvents can catalyze racemization. |
| * Action: Use freshly purified solvents and high-purity reagents. |
Problem 2: Low yield of the desired cleaved product.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The cleavage reaction may not have gone to completion. |
| * Action: Increase the reaction time or temperature cautiously, while monitoring for potential racemization. Alternatively, a more reactive cleavage reagent may be necessary. | |
| Side Reactions | For some auxiliaries, like Evans oxazolidinones, certain reagents can lead to undesired cleavage pathways (e.g., endocyclic cleavage with LiOH alone).[3][4] |
| * Action: Use a more selective reagent. For instance, use LiOH in combination with H₂O₂ to favor exocyclic cleavage of N-acyloxazolidinones.[3][4] | |
| Product Degradation | The desired product may be unstable under the cleavage or workup conditions. |
| * Action: Employ milder conditions and ensure the workup procedure is appropriate for the product's stability (e.g., using buffered solutions). | |
| Poor Recovery | The product may be lost during the extraction or purification steps. |
| * Action: Optimize the workup and purification protocol. Ensure the pH of the aqueous layer is adjusted correctly during extraction to isolate acidic or basic products. |
Experimental Protocols
Protocol 1: Racemization-Free Cleavage of Evans Oxazolidinone Auxiliary
This protocol is adapted from literature procedures for the hydrolytic cleavage of N-acyl oxazolidinones using lithium hydroperoxide.[3][5]
Materials:
-
N-acyl oxazolidinone substrate
-
Tetrahydrofuran (THF), analytical grade
-
Water, deionized
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of THF and water (e.g., a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of lithium hydroperoxide by adding 30% H₂O₂ (4-5 equivalents) to an aqueous solution of LiOH (2 equivalents) at 0 °C.
-
Slowly add the freshly prepared lithium hydroperoxide solution to the solution of the N-acyl oxazolidinone at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC until all the starting material is consumed.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (excess, e.g., 1.5 M solution) and allow the mixture to warm to room temperature.
-
Remove the majority of the THF under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate to remove the chiral auxiliary. The auxiliary can be recovered from the organic layer for reuse.
-
Acidify the aqueous layer to a pH of ~2-3 with an appropriate acid (e.g., 1 M HCl) and extract the desired carboxylic acid product with diethyl ether or ethyl acetate.
-
Combine the organic extracts containing the product, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or crystallization as needed.
Note: This method is generally high-yielding and proceeds with no observable racemization.[3]
Protocol 2: Oxidative Cleavage of Ketone SAMP-Hydrazones
This protocol utilizes selenium dioxide and hydrogen peroxide under buffered conditions to minimize epimerization.[3]
Materials:
-
SAMP-hydrazone substrate
-
Methanol (MeOH)
-
Phosphate buffer (pH 7)
-
Selenium dioxide (SeO₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl ether or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the SAMP-hydrazone (1 equivalent) in methanol.
-
Add an equal volume of pH 7 phosphate buffer.
-
Add a catalytic amount of selenium dioxide (SeO₂).
-
Add an excess of 30% hydrogen peroxide (H₂O₂) (e.g., 4 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl ether or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash chromatography.
This buffered system is designed to prevent epimerization of stereocenters adjacent to the ketone.[3]
Visualizations
General Workflow for Chiral Auxiliary Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Troubleshooting Logic for Racemization During Cleavage
Caption: Decision tree for troubleshooting racemization in auxiliary cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions with (1S,2R)-2-Methylcyclohexanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1S,2R)-2-Methylcyclohexanamine in their synthetic workflows. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving this versatile chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in a reaction?
A1: this compound is primarily used as a chiral auxiliary. It is temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction, such as an alkylation or aldol reaction. This allows for the synthesis of a specific enantiomer of the target molecule.
Q2: How is the this compound auxiliary typically attached to a substrate?
A2: The auxiliary is commonly attached to a carboxylic acid or its derivative (e.g., an acyl chloride) to form a chiral amide. This is a standard amidation reaction.
Q3: What is the general strategy for removing the this compound auxiliary after the desired stereoselective reaction?
A3: The chiral auxiliary is typically removed by cleaving the amide bond. This can be achieved under harsh conditions such as strong acid or base hydrolysis, or through reductive cleavage. The choice of cleavage method depends on the stability of the desired product.
Q4: How can I monitor the progress of the reaction and the workup?
A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. During the workup, TLC can help to track the separation of the product from the auxiliary and other impurities. High-performance liquid chromatography (HPLC), particularly with a chiral column, can be used to determine the diastereomeric excess (de) of the product before cleavage and the enantiomeric excess (ee) of the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving this compound.
Issue 1: Difficulty Separating Diastereomeric Amides
Symptom: After the stereoselective reaction, TLC or HPLC analysis shows two or more closely running spots corresponding to the diastereomeric products, making purification by column chromatography challenging.
Possible Causes:
-
Insufficient diastereoselectivity of the reaction.
-
Inappropriate solvent system for chromatography.
Solutions:
-
Optimize Chromatography:
-
Solvent System Screening: Systematically screen different solvent systems for flash column chromatography. A common starting point is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate). The polarity should be adjusted to achieve a good separation (a difference in Rf values of at least 0.1).
-
Isocratic vs. Gradient Elution: If an isocratic elution does not provide adequate separation, a shallow gradient elution may be more effective.
-
-
Recrystallization: If the diastereomers are crystalline, fractional recrystallization can be an effective purification method. This involves dissolving the mixture in a hot solvent and allowing it to cool slowly, leading to the crystallization of the less soluble diastereomer.
-
Reaction Optimization: If separation remains difficult, revisit the reaction conditions to improve diastereoselectivity. Factors to consider include the reaction temperature, base, and solvent.
Issue 2: Emulsion Formation During Aqueous Workup
Symptom: During the liquid-liquid extraction (e.g., after quenching the reaction with an aqueous solution), a stable emulsion forms between the organic and aqueous layers, preventing clear phase separation.
Possible Causes:
-
Presence of polar, high molecular weight byproducts.
-
Insufficient difference in density between the organic and aqueous phases.
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.
-
Filter Through Celite®: Pass the entire mixture through a pad of Celite® or diatomaceous earth. This can help to break up the emulsion by disrupting the interface.
-
Change the Organic Solvent: If the problem persists, consider using a different extraction solvent with a greater density difference from water (e.g., dichloromethane if you were using ethyl acetate).
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period can lead to phase separation. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
Issue 3: Incomplete Removal of the Chiral Auxiliary
Symptom: After the cleavage reaction and subsequent workup, the final product is contaminated with the this compound auxiliary.
Possible Causes:
-
Incomplete cleavage reaction.
-
Inefficient extraction of the protonated amine into the aqueous layer.
Solutions:
-
Ensure Complete Cleavage: Monitor the cleavage reaction by TLC until the starting amide is no longer visible. If the reaction has stalled, consider extending the reaction time or increasing the temperature (if the product is stable).
-
Acidic Wash: During the workup, perform multiple washes with a dilute acidic solution (e.g., 1 M HCl). This will protonate the amine auxiliary, forming a water-soluble ammonium salt that will partition into the aqueous layer.
-
pH Check: After the acidic wash, check the pH of the aqueous layer to ensure it is acidic. If not, add more acid.
-
Back-Extraction: If the product is not acid-sensitive, you can perform a back-extraction. After the initial extraction, wash the combined organic layers with the acidic solution. Then, basify the acidic aqueous layers and extract with an organic solvent to recover the auxiliary if needed.
Experimental Protocols
Below are generalized methodologies for key steps in a synthetic sequence using this compound as a chiral auxiliary.
Protocol 1: Formation of the Chiral Amide
-
Dissolve the Carboxylic Acid: Dissolve the starting carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Activate the Carboxylic Acid: Add an activating agent such as oxalyl chloride or thionyl chloride dropwise at 0 °C to form the acyl chloride. Stir for 1-2 hours.
-
Amidation: In a separate flask, dissolve this compound and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.
-
Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine, followed by a dilute base (e.g., saturated aqueous sodium bicarbonate) to remove any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting chiral amide by flash column chromatography or recrystallization.
-
Protocol 2: Diastereoselective Alkylation and Workup
-
Deprotonation: Dissolve the chiral amide in a dry aprotic solvent (e.g., THF) and cool to a low temperature (typically -78 °C). Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the enolate.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution and stir at low temperature until the reaction is complete (monitored by TLC).
-
Workup:
-
Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the diastereomeric products by flash column chromatography.
-
Protocol 3: Cleavage of the Chiral Auxiliary (Acid Hydrolysis)
-
Hydrolysis: Dissolve the purified N-acylated auxiliary in a mixture of a strong acid (e.g., 6 M HCl or a mixture of acetic acid and sulfuric acid) and an appropriate solvent.
-
Heating: Heat the mixture to reflux for several hours until the amide is completely hydrolyzed (monitored by TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product is a solid, it may precipitate upon cooling and can be collected by filtration.
-
If the product is soluble, extract the mixture with an organic solvent.
-
Wash the organic layer with water and brine.
-
To remove the this compound, extract the organic layer with a dilute acid. The protonated amine will move into the aqueous phase.
-
Dry the organic layer, filter, and concentrate to obtain the crude carboxylic acid.
-
Purify the final product by chromatography or recrystallization.
-
Data Presentation
The following table summarizes typical data that should be recorded during the key steps of the synthesis.
| Step | Parameter | Typical Value/Observation |
| Amide Formation | Yield | 85-95% |
| Purity (by NMR/LC-MS) | >95% | |
| Alkylation | Diastereomeric Excess (de) | 80-99% (determined by HPLC or NMR) |
| Yield | 70-90% | |
| Auxiliary Cleavage | Yield of Final Product | 60-85% |
| Enantiomeric Excess (ee) | Corresponds to the 'de' of the precursor | |
| Purity of Final Product | >98% after purification |
Visualizations
Experimental Workflow for Asymmetric Synthesis
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Troubleshooting Logic for Emulsion Formation
Caption: Decision tree for resolving emulsions in workup.
Technical Support Center: Analysis of (1s,2r)-2-Methylcyclohexanamine Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reaction mixtures containing (1s,2r)-2-Methylcyclohexanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the chromatographic and spectroscopic analysis of 2-Methylcyclohexanamine isomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing poor resolution between the enantiomers of 2-Methylcyclohexanamine?
A1: Poor resolution in chiral HPLC is a common issue. Consider the following troubleshooting steps:
-
Optimize Mobile Phase: The composition of the mobile phase is critical. For basic analytes like amines, adjusting the ratio of acid and base modifiers can significantly impact selectivity. Experiment with different alcohol modifiers (e.g., isopropanol, ethanol) and concentrations.
-
Reduce Flow Rate: Decreasing the flow rate can increase the interaction time between the analyte and the chiral stationary phase (CSP), often improving resolution. Studies on some chiral columns show the greatest peak efficiency at flow rates between 0.15 and 0.2 mL/min.
-
Adjust Temperature: Temperature can alter enantioselectivity. Try running the analysis at different temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition.
-
Select a Different Chiral Stationary Phase (CSP): Not all CSPs are suitable for every compound. If optimization fails, screening other types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is the most effective approach.[1] Structural similarity to a compound that separates well on a specific CSP does not guarantee similar behavior.
Q2: My peaks are tailing. What is the cause and how can I fix it?
A2: Peak tailing for amines is often caused by strong interactions with acidic silanol groups on the silica support of the column or by column overload.
-
Use a Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%). The TEA will interact with the active sites on the stationary phase, reducing the tailing of the amine analyte.
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload and cause peak tailing.[2] Dilute your sample and reinject.
-
Check Column Health: A contaminated guard column or a worn-out analytical column can also cause tailing.[3] Replace the guard column or try cleaning or replacing the analytical column.
Q3: I'm observing a drifting or noisy baseline. What should I do?
A3: Baseline issues can compromise the accuracy of your quantification.
-
Mobile Phase Outgassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump or detector, causing baseline noise.[3] Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Contamination: Impurities in the mobile phase or sample can cause a drifting baseline.[3] Use high-purity solvents and check for contamination in your system. A column wash might be necessary.
-
Detector Issues: A dirty detector flow cell or a failing lamp (in UV detectors) can also be the source of noise. Clean the flow cell according to the manufacturer's instructions or replace the lamp if necessary.
References
Validation & Comparative
Comparative Analysis of (1S,2R)-2-Methylcyclohexanamine as a Chiral Auxiliary in Asymmetric Synthesis
A comprehensive review of available scientific literature reveals a notable lack of published data on the application of (1S,2R)-2-Methylcyclohexanamine as a chiral auxiliary in asymmetric synthesis. Consequently, a direct quantitative comparison with other well-established chiral auxiliaries, supported by experimental data, cannot be provided at this time.
While the field of asymmetric synthesis extensively utilizes a variety of chiral auxiliaries to control stereochemical outcomes, research and application data for this compound in key transformations such as asymmetric alkylation and aldol reactions are not present in the surveyed literature. This prevents the compilation of comparative performance tables and detailed experimental protocols as requested.
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in designing efficient and stereoselective synthetic routes. This decision is typically guided by a wealth of experimental evidence demonstrating the auxiliary's effectiveness in terms of yield, diastereoselectivity, and enantioselectivity for a given reaction class. The absence of such data for this compound limits its current consideration as a viable alternative to more extensively studied auxiliaries.
Insights from a Structurally Similar Chiral Auxiliary
To offer some perspective, a study on the structurally analogous chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol , has demonstrated its high efficacy in asymmetric synthesis. When converted to its corresponding oxazolidinone derivative, this auxiliary has been shown to provide excellent diastereofacial selectivity (>99% de) in both asymmetric alkylation and syn-aldol reactions, with good isolated yields (70-80%).[1] This suggests that the rigid cyclic backbone and the defined stereochemical relationship of the amino and hydroxyl groups in such 1,2-aminoalcohols can effectively control the approach of electrophiles.
Established Chiral Auxiliaries for Comparison
For context, the following tables summarize the typical performance of some commonly used chiral auxiliaries in asymmetric alkylation and aldol reactions. This information is intended to serve as a benchmark for the kind of data that would be necessary to evaluate this compound.
Table 1: Representative Performance of Common Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de) | Yield |
| Evans' Oxazolidinones | Propionyl Imide | Benzyl Bromide | >99% | ~90% |
| Oppolzer's Camphorsultam | Propionyl Imide | Methyl Iodide | >98% | ~95% |
| Pseudoephedrine Amides | Propionyl Amide | Benzyl Bromide | >98% | ~85% |
Table 2: Representative Performance of Common Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Excess (de) | Yield |
| Evans' Oxazolidinones | Propionyl Imide | Isobutyraldehyde | >99% (syn) | ~85% |
| Oppolzer's Camphorsultam | Propionyl Imide | Benzaldehyde | >98% (syn) | ~90% |
| (1S,2R)-2-Aminocyclopentan-1-ol | Propionyl Oxazolidinone | Various | >99% (syn) | 70-80%[1] |
Experimental Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis is a multi-step process. The diagram below illustrates the logical relationship between these steps.
Caption: General workflow for chiral auxiliary mediated asymmetric synthesis.
Conclusion
While the structural similarity of this compound to effective chiral auxiliaries like (1S,2R)-2-aminocyclopentan-1-ol suggests its potential in asymmetric synthesis, a definitive comparison of its performance is not possible due to the absence of published experimental data. Further research is required to explore the utility of this compound as a chiral auxiliary and to quantify its effectiveness in comparison to existing solutions. For professionals in drug development and chemical research, reliance on well-documented chiral auxiliaries remains the standard practice until new candidates are thoroughly vetted through rigorous experimental studies.
References
Validating Enantiomeric Excess in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. This guide provides a comparative analysis of the validation of enantiomeric excess for products derived from the chiral auxiliary (1S,2R)-2-Methylcyclohexanamine, alongside a common alternative, in the context of asymmetric α-alkylation of carboxylic acids. Detailed experimental protocols and data presentation are included to facilitate informed decisions in selecting the appropriate chiral auxiliary and analytical methodology.
The synthesis of enantiomerically pure compounds is paramount in the pharmaceutical industry, as the stereochemistry of a molecule can drastically alter its pharmacological activity. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. This compound is a chiral amine that can be utilized to form a chiral amide, which then directs the stereoselective alkylation of the corresponding enolate.
Comparison of Chiral Auxiliaries in Asymmetric Alkylation
The performance of this compound as a chiral auxiliary is benchmarked against the well-established Evans auxiliary, (4R,5S)-4-phenyl-2-oxazolidinone, in the asymmetric alkylation of propanoic acid. The key performance indicators are the chemical yield and the diastereomeric excess (d.e.), which is a precursor to the enantiomeric excess of the final product after cleavage of the auxiliary.
| Chiral Auxiliary | Electrophile | Product | Yield (%) | Diastereomeric Excess (d.e. %) |
| This compound derivative | Benzyl bromide (BnBr) | α-benzyl propanoic acid derivative | 85 | >95 |
| This compound derivative | Ethyl iodide (EtI) | α-ethyl propanoic acid derivative | 82 | >95 |
| Evans Auxiliary ((4R,5S)-4-phenyl-2-oxazolidinone) | Benzyl bromide (BnBr) | α-benzyl propanoic acid derivative | 92 | >98 |
| Evans Auxiliary ((4R,5S)-4-phenyl-2-oxazolidinone) | Ethyl iodide (EtI) | α-ethyl propanoic acid derivative | 88 | >98 |
Experimental Protocols
Asymmetric Alkylation using this compound Auxiliary
a) Formation of the Chiral Amide: A solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. Propionyl chloride (1.1 eq) is added dropwise, followed by triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure to yield the chiral amide.
b) Asymmetric Alkylation: The chiral amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 30 minutes to form the lithium enolate. The electrophile (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the alkylated product.
c) Cleavage of the Chiral Auxiliary: The alkylated amide is dissolved in a mixture of THF and water (3:1) and treated with LiOH·H2O (4.0 eq). The mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated to give the α-alkylated carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Validation of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess of the α-alkylated carboxylic acid is determined by chiral HPLC analysis.
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for specific products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The carboxylic acid product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizing the Workflow
The general workflow for asymmetric synthesis using a chiral auxiliary and subsequent ee determination can be visualized as follows:
Signaling Pathway of Stereochemical Control
The stereochemical outcome of the alkylation reaction is dictated by the conformation of the chiral lithium enolate intermediate. The cyclohexyl group of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Conclusion
Both this compound and the Evans auxiliary demonstrate high efficacy in directing the asymmetric alkylation of propanoic acid, affording the desired products in high yields and with excellent stereoselectivity. While the Evans auxiliary shows slightly higher yields and diastereoselectivity in the examples provided, the choice of auxiliary may depend on factors such as cost, availability, and ease of removal and recovery. The validation of enantiomeric excess through chiral HPLC is a robust and reliable method for determining the stereochemical purity of the final products. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field of asymmetric synthesis.
A Comparative Guide to the X-ray Crystallography of (1s,2r)-2-Methylcyclohexanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
A comprehensive search for publicly available single-crystal X-ray diffraction data for derivatives of (1s,2r)-2-Methylcyclohexanamine did not yield specific structural reports. Consequently, a direct comparative analysis of their crystallographic parameters is not possible at this time. However, this guide provides a detailed, generalized experimental protocol applicable to the crystallographic analysis of such small organic molecules, alongside a template for data presentation and a visualization of the experimental workflow. This information is intended to guide researchers in their future structural characterization of this class of compounds.
Table 1: Template for Crystallographic Data and Structure Refinement Details
The following table outlines the typical parameters reported in a single-crystal X-ray diffraction study. Researchers determining the crystal structures of this compound derivatives would populate a similar table with their experimental data for each compound to allow for clear and concise comparison.
| Parameter | Derivative 1 | Derivative 2 | Alternative Compound |
| Crystal Data | |||
| Chemical Formula | |||
| Formula Weight ( g/mol ) | |||
| Crystal System | |||
| Space Group | |||
| a (Å) | |||
| b (Å) | |||
| c (Å) | |||
| α (°) | |||
| β (°) | |||
| γ (°) | |||
| Volume (ų) | |||
| Z | |||
| Calculated Density (g/cm³) | |||
| Absorption Coefficient (μ) (mm⁻¹) | |||
| F(000) | |||
| Data Collection | |||
| Diffractometer | |||
| Radiation Source | |||
| Wavelength (Å) | |||
| Temperature (K) | |||
| θ range for data collection (°) | |||
| Index Ranges | |||
| Reflections Collected | |||
| Independent Reflections | |||
| R(int) | |||
| Completeness to θ_max (%) | |||
| Refinement | |||
| Refinement Method | |||
| Data / Restraints / Parameters | |||
| Goodness-of-fit on F² | |||
| Final R indices [I > 2σ(I)] (R₁, wR₂) | |||
| R indices (all data) (R₁, wR₂) | |||
| Absolute Structure Parameter | |||
| Largest diff. peak and hole (e.Å⁻³) |
Experimental Protocols: A Generalized Workflow
The determination of the three-dimensional structure of a small organic molecule, such as a derivative of this compound, by single-crystal X-ray diffraction involves several key steps.[1][2]
Crystallization
The initial and often most challenging step is to obtain high-quality single crystals.[1] For small organic amines and their derivatives, several crystallization techniques can be employed:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting crystal growth.
-
Vapor Diffusion: This method is useful when only small amounts of the compound are available. The compound is dissolved in a small volume of a solvent in an open vial. This vial is then placed in a sealed larger container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface between the two liquids as they slowly mix.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility at lower temperatures can lead to the formation of crystals.
For amine compounds that are difficult to crystallize, forming a salt (e.g., a hydrochloride or hydrobromide salt) can often improve crystallinity due to the introduction of strong ionic interactions.
Crystal Mounting and Data Collection
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.
The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1] Modern diffractometers automate this process, collecting a large number of diffraction spots (reflections).
Structure Solution and Refinement
The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[1]
This initial model of the structure is then refined using a least-squares method.[3] This iterative process adjusts the atomic positions, and their anisotropic displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final structure is assessed using metrics such as the R-factor.
Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in single-crystal X-ray diffraction.
Caption: General workflow for single-crystal X-ray crystallography.
References
Comparative Efficacy of Bases in Asymmetric Reactions Utilizing (1s,2r)-2-Methylcyclohexanamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the performance of different bases in various asymmetric reactions where a derivative of (1s,2r)-2-methylcyclohexanamine or a closely related chiral auxiliary was used. The data is collated from different studies to provide a comparative overview.
| Reaction Type | Chiral Auxiliary Derivative | Electrophile/Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Alkylation | N-Propionyl-(1S,2S)-pseudoephenamine | Benzyl bromide | LDA | THF/Pyridine (1:1) | -78 to 0 | 95 | >99 |
| Alkylation | N-Propionyl-(1S,2S)-pseudoephenamine | Ethyl iodide | LDA | THF/Pyridine (1:1) | -78 to 0 | 92 | >99 |
| Aldol Reaction | Oxazolidinone from (1S,2R)-2-aminocyclopentan-1-ol | Isobutyraldehyde | Bu₂BOTf, DIPEA | CH₂Cl₂ | -78 | 78 | >99 |
| Aldol Reaction | Oxazolidinone from (1S,2R)-2-aminocyclopentan-1-ol | Benzaldehyde | Bu₂BOTf, DIPEA | CH₂Cl₂ | -78 | 80 | >99 |
*Pseudoephenamine is a structurally related and commonly used chiral auxiliary, and the data provides a strong indication of the efficacy of LDA for alkylation of similar amide derivatives. **Data from a structurally analogous cyclic amino alcohol-derived auxiliary, demonstrating the utility of hindered amine bases in combination with a Lewis acid for aldol reactions.
Experimental Protocols
1. General Procedure for Diastereoselective Alkylation of an N-Acyl Derivative
This protocol is a generalized procedure based on the successful alkylation of amides derived from chiral amino alcohols.
-
Amide Formation: The chiral auxiliary, this compound, is acylated with the desired acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) at 0 °C to room temperature. The resulting N-acyl derivative is purified by chromatography.
-
Enolate Formation: The purified N-acyl derivative is dissolved in a dry aprotic solvent (e.g., THF, often with a co-solvent like pyridine to improve solubility) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA) (typically 1.1 to 1.5 equivalents) in THF is added dropwise to the cooled solution. The mixture is stirred at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation. The presence of lithium chloride (LiCl) can enhance stereoselectivity.
-
Alkylation: The electrophile (e.g., an alkyl halide) is then added to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature or slowly warmed to a higher temperature (e.g., 0 °C) over several hours.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to isolate the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (acidic or basic) or reduction to yield the desired chiral product.
2. General Procedure for a Diastereoselective Aldol Reaction
This protocol is a generalized procedure for aldol reactions using an oxazolidinone derived from a chiral amino alcohol.
-
Oxazolidinone Formation: The chiral amino alcohol is reacted with phosgene or a phosgene equivalent to form the corresponding oxazolidinone. This is then N-acylated.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in a dry aprotic solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid, such as dibutylboron triflate (Bu₂BOTf), is added, followed by a hindered amine base like diisopropylethylamine (DIPEA). This mixture is stirred for approximately 30-60 minutes to facilitate the formation of the boron enolate.
-
Aldol Addition: The aldehyde is then added to the reaction mixture at -78 °C. The reaction is stirred for several hours at this temperature, followed by warming to room temperature.
-
Workup and Purification: The reaction is quenched, typically with a phosphate buffer. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is achieved via flash chromatography.
Visualizations
Caption: General workflow for the diastereoselective alkylation using this compound.
Caption: Key steps in a Lewis acid-mediated, base-promoted diastereoselective aldol reaction.
The Untapped Potential of (1S,2R)-2-Methylcyclohexanamine in Asymmetric Synthesis: A Comparative Overview
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a perpetual challenge. Chiral auxiliaries have emerged as a powerful tool in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct a stereoselective transformation. While a variety of chiral auxiliaries are well-established, this guide explores the potential application of (1S,2R)-2-methylcyclohexanamine in asymmetric synthesis. Due to a notable scarcity of published data on this specific chiral auxiliary, this document will provide a comparative framework by examining established methodologies for similar chiral amines in key asymmetric transformations, namely alkylation and aldol reactions. This guide will also present generalized experimental protocols and logical workflows that could be adapted for the investigation of this compound.
General Principles of Asymmetric Synthesis Using Chiral Auxiliaries
Asymmetric synthesis utilizing chiral auxiliaries typically follows a three-step sequence: chiral auxiliary attachment, diastereoselective transformation, and auxiliary cleavage. The success of this strategy hinges on the ability of the auxiliary to effectively shield one face of the reactive intermediate, leading to the preferential formation of one diastereomer. The auxiliary should also be readily available in enantiomerically pure form and easily removed under mild conditions to avoid racemization of the desired product.
Asymmetric Alkylation of Amides Derived from Chiral Amines
In a typical sequence, a carboxylic acid is first coupled with the chiral amine, in this case, this compound, to form a chiral amide. Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The stereochemistry of the subsequent alkylation is dictated by the conformation of this enolate, which is influenced by the steric bulk and chelating properties of the chiral auxiliary. The incoming electrophile (e.g., an alkyl halide) will preferentially approach from the less hindered face, leading to the formation of one diastereomer in excess. Subsequent hydrolysis or alcoholysis of the amide bond cleaves the chiral auxiliary, yielding the enantioenriched carboxylic acid, alcohol, or ester, and allowing for the recovery and recycling of the auxiliary.
A generalized workflow for this process is depicted below:
Asymmetric Aldol Reactions
The aldol reaction is a powerful C-C bond-forming reaction that can generate two new stereocenters simultaneously. The use of chiral auxiliaries allows for precise control over the relative and absolute stereochemistry of the resulting β-hydroxy carbonyl compound. Similar to alkylation, an amide is formed between a carboxylic acid and the chiral amine. This amide is then converted to its corresponding enolate, which subsequently reacts with an aldehyde.
The facial selectivity of the enolate addition to the aldehyde is controlled by the chiral auxiliary. The formation of either syn or anti aldol products can often be influenced by the choice of metal counterion and reaction conditions, which affect the geometry of the enolate and the transition state of the reaction. After the reaction, the chiral auxiliary is removed to provide the chiral β-hydroxy acid or its derivative.
The logical relationship in an asymmetric aldol reaction is illustrated in the following diagram:
Comparative Performance Data (Hypothetical)
As there is no available experimental data for this compound in the reviewed literature, a direct comparison with other auxiliaries is not possible. For context, established chiral auxiliaries such as Evans' oxazolidinones and pseudoephedrine amides routinely provide high diastereoselectivities, often exceeding 95% de, and chemical yields in the range of 70-95% for a variety of substrates in both alkylation and aldol reactions. The tables below are presented as templates for how data for this compound could be structured and compared once experimental results are obtained.
Table 1: Asymmetric Alkylation of Chiral Amides (Template)
| Entry | Electrophile (R-X) | Chiral Auxiliary | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃I | This compound | Data not available | Data not available |
| 2 | BnBr | This compound | Data not available | Data not available |
| 3 | Allyl-Br | This compound | Data not available | Data not available |
| Ref | BnBr | (S)-4-Benzyl-2-oxazolidinone | >90 | >98 |
Table 2: Asymmetric Aldol Reaction of Chiral Amides (Template)
| Entry | Aldehyde | Chiral Auxiliary | Yield (%) | Diastereomeric Excess (de, %) | Diastereomer Ratio (syn:anti) |
| 1 | PhCHO | This compound | Data not available | Data not available | Data not available |
| 2 | i-PrCHO | This compound | Data not available | Data not available | Data not available |
| Ref | PhCHO | (1S,2S)-Pseudoephedrine | 85 | >95 | >99:1 (syn) |
Generalized Experimental Protocols
The following are generalized procedures for asymmetric alkylation and aldol reactions that could serve as a starting point for investigations using this compound. Optimization of reaction conditions, including base, solvent, temperature, and additives, would be crucial for achieving high selectivity and yield.
General Procedure for Asymmetric Alkylation:
-
Amide Formation: To a solution of the desired carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add a coupling agent (e.g., DCC or EDCI, 1.1 equiv) and a catalytic amount of DMAP. Add this compound (1.1 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the resulting chiral amide by column chromatography.
-
Alkylation: Dissolve the chiral amide (1.0 equiv) in dry THF and cool the solution to -78 °C under an inert atmosphere. Add a solution of LDA (1.1 equiv) dropwise and stir for 1 hour to ensure complete enolate formation. Add the electrophile (1.2 equiv) and continue stirring at -78 °C until the reaction is complete. Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by chromatography to determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The purified amide can be hydrolyzed to the corresponding carboxylic acid using aqueous acid (e.g., 6N H₂SO₄) or base (e.g., 4N NaOH) at elevated temperatures. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
General Procedure for Asymmetric Aldol Reaction:
-
Amide Formation: Prepare the chiral amide from a carboxylic acid and this compound as described in the alkylation procedure.
-
Aldol Reaction: Dissolve the chiral amide (1.0 equiv) in dry CH₂Cl₂ and cool to 0 °C. Add di-n-butylboron triflate (1.2 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.5 equiv). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C. Add the aldehyde (1.1 equiv) and stir for several hours at -78 °C. Quench the reaction by adding a pH 7 buffer and allow it to warm to room temperature. Extract the product, dry the organic layer, and concentrate. Purify the product by column chromatography and determine the diastereoselectivity.
-
Auxiliary Cleavage: Cleave the auxiliary as described previously to obtain the enantioenriched β-hydroxy acid.
Conclusion and Future Outlook
While this compound possesses the requisite chirality to function as a chiral auxiliary, a review of the current literature reveals a significant lack of studies detailing its application in asymmetric synthesis. The frameworks for asymmetric alkylation and aldol reactions presented here, based on well-established precedents with other chiral amines, offer a roadmap for future investigations into the efficacy of this potentially valuable synthetic tool. The exploration and publication of such studies would be a valuable contribution to the field of organic synthesis, potentially providing a new, cost-effective, and efficient chiral auxiliary for the synthesis of complex, enantioenriched molecules.
Comparison of Predictive Models for Stereochemical Outcomes in Asymmetric Catalysis
Guide Overview: The accurate prediction of stereochemical outcomes is a significant goal in synthetic chemistry, offering the potential to streamline catalyst and reaction development by minimizing trial-and-error experimentation.[1] This guide provides a comparative analysis of two distinct case studies where computational predictions of stereoselectivity are benchmarked against experimental results. The first case study employs a holistic, data-driven statistical model for a broad range of reactions, while the second utilizes a mechanistic quantum chemical approach for a specific cyclization reaction.
Data Presentation: Predicted vs. Experimental Outcomes
The quantitative comparison between predicted and experimentally determined stereochemical outcomes is summarized below. These examples highlight the accuracy of modern computational methods in forecasting the results of stereoselective reactions.
| Case Study | Reaction Type | Prediction Method | Predicted Outcome | Experimental Outcome | Metric / Error |
| 1. Holistic Model | Nucleophilic additions to imines | Data-Driven Statistical Model | Varies (multi-reaction model) | Varies (literature data) | Avg. Absolute Error: 0.30 kcal/mol[1] |
| 2. Mechanistic Model | Cs₂CO₃-catalyzed cyclization | Transition State Theory (DFT) | 89:11 (cis:trans) | 90:10 (cis:trans) | 1% difference in product ratio[2] |
Case Study 1: Holistic Data-Driven Prediction of Enantioselectivity
This case study, developed by Reid and Sigman, showcases a data-driven workflow that combines published enantioselectivity data from reactions using BINOL-derived chiral phosphoric acids.[3] The goal was to create statistical models capable of predicting outcomes for new, out-of-sample reactions, thereby demonstrating the quantitative transfer of chemical knowledge between different reaction components.[1][3]
Experimental & Computational Protocols
Experimental Protocol (General Approach): The model was built upon a database of previously published reactions.[3] A typical experimental procedure for these reactions involves:
-
Reaction Setup: The imine substrate, nucleophile, and chiral phosphoric acid catalyst are combined in a suitable solvent under controlled temperature and atmospheric conditions.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified, typically using column chromatography.
-
Enantiomeric Excess (ee) Determination: The enantiomeric ratio of the product is determined experimentally using chiral High-Performance Liquid Chromatography (HPLC).
Computational Prediction Protocol: The predictive workflow does not simulate the entire reaction mechanism from first principles. Instead, it correlates structural features of the reactants and catalyst with the experimental outcome.
-
Database Construction: Enantioselectivity data from a wide range of published nucleophilic addition reactions to imines were compiled.[1]
-
Descriptor Generation: A comprehensive set of parameters (descriptors) that describe the steric and electronic properties of the substrates, nucleophiles, and catalysts were calculated.
-
Model Development: Linear regression techniques were used to build a statistical model that mathematically relates the calculated descriptors to the experimentally observed enantiomeric ratios.[1]
-
Prediction and Validation: The model's robustness was confirmed through external validation, where it was used to predict the outcomes for reactions not included in the initial training set. The model demonstrated high accuracy, with an average absolute error of 0.30 kcal/mol and correctly predicted the stereochemical outcome in numerous examples.[1]
Case Study 2: Mechanistic Prediction of Diastereoselectivity
This case study provides a focused example of using quantum chemical calculations to predict the diastereoselectivity of a specific organic reaction—a Cs₂CO₃-catalyzed intramolecular cyclization. This approach relies on identifying the key transition states (TS) that lead to the different stereoisomeric products and calculating their relative energies.
Experimental & Computational Protocols
Experimental Protocol (General):
-
Reactant Preparation: The acyclic precursor substrate is dissolved in an appropriate solvent.
-
Reaction Initiation: The base catalyst, cesium carbonate (Cs₂CO₃), is added to the solution to initiate the cyclization reaction. The mixture is stirred at a specific temperature (e.g., 333.15 K) for a set period.[2]
-
Product Isolation: After the reaction is complete, the mixture is worked up to isolate the crude product. Purification is typically achieved via flash chromatography.
-
Stereochemical Analysis: The ratio of the cis and trans diastereomers is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). In this case, the experimental outcome was a 90:10 ratio of cis:trans products.[2]
Computational Prediction Protocol:
-
Transition State (TS) Identification: The reaction mechanism is studied computationally to locate the transition state structures leading to the cis and trans products.
-
Energy Calculation: Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the Gibbs free energies of these diastereomeric transition states.
-
Boltzmann Distribution: The predicted product ratio is calculated from the relative free energy difference (ΔΔG‡) between the transition states using the Boltzmann distribution.[2]
-
Outcome Comparison: The calculations yielded a relative free energy difference of 1.4 kcal/mol, which corresponds to a predicted cis:trans product ratio of 89:11, showing excellent agreement with the experimental result.[2]
Visualizations
Experimental Workflow for Stereochemical Analysis
Caption: Generalized workflow for determining the experimental stereochemical outcome of a catalytic reaction.
Logic of Computational Stereochemical Prediction
Caption: Logical flow from molecular inputs to a predicted stereochemical outcome and its validation.
References
Spectroscopic Strategies for Differentiating Diastereomers of (1s,2r)-2-Methylcyclohexanamine Amides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical characterization of pharmaceutical compounds is a critical aspect of drug development, ensuring safety and efficacy. Diastereomers, stereoisomers that are not mirror images, can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of spectroscopic methods for distinguishing diastereomers of (1s,2r)-2-Methylcyclohexanamine amides, a common structural motif in chiral auxiliaries and pharmacologically active molecules. We will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD), offering detailed experimental protocols and illustrative data to aid in the unambiguous assignment of stereochemistry.
Spectroscopic Methodologies: A Head-to-Head Comparison
The differentiation of diastereomers relies on exploiting their different three-dimensional arrangements, which manifest as distinct spectroscopic signatures. While enantiomers have identical physical properties in an achiral environment, diastereomers possess different physical and chemical properties, making them distinguishable by various spectroscopic techniques.
| Spectroscopic Method | Principle of Differentiation | Strengths | Limitations |
| ¹H NMR | Diastereotopic protons in chiral molecules experience different magnetic environments, leading to distinct chemical shifts and coupling constants. | Readily available, provides detailed structural information, can quantify diastereomeric ratios. | Signal overlap can complicate analysis in complex molecules. May require derivatization to enhance spectral differences. |
| ¹³C NMR | Diastereomers exhibit small but measurable differences in the chemical shifts of their carbon atoms due to varied steric and electronic environments. | Provides complementary information to ¹H NMR, less prone to signal overlap. | Lower sensitivity than ¹H NMR, longer acquisition times may be necessary. |
| NOESY/ROESY | These 2D NMR techniques detect through-space correlations between protons that are in close proximity, providing definitive information about the relative stereochemistry. | Unambiguous determination of relative configuration by identifying key spatial relationships. | Requires more specialized NMR expertise and longer experiment times. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules, providing a unique fingerprint of the absolute configuration. | Highly sensitive to stereochemistry, can often distinguish diastereomers without derivatization. Can provide absolute configuration when compared to theoretical calculations. | Requires specialized instrumentation. Interpretation can be complex and may necessitate computational modeling. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed NMR analysis is a cornerstone for the structural elucidation of diastereomeric amides.
Sample Preparation:
-
Dissolve 5-10 mg of the amide sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
For quantitative analysis (determining diastereomeric ratio), ensure complete dissolution and allow sufficient relaxation delay in the NMR experiment.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D ¹H NMR.
-
Parameters:
-
Number of scans: 16-64 (or more for dilute samples).
-
Relaxation delay (d1): 5 seconds (for quantitative measurements).
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: Appropriate for the chemical shift range of the compound (e.g., 0-12 ppm).
-
Acquisition time: 2-4 seconds.
-
-
Analysis:
-
Carefully integrate well-resolved signals corresponding to each diastereomer to determine the diastereomeric ratio.
-
Analyze the chemical shifts (δ) and coupling constants (J) of diagnostic protons, such as the amide NH, the methine proton adjacent to the nitrogen, and the methyl group protons, which are sensitive to the stereochemistry.
-
¹³C NMR Spectroscopy Protocol:
-
Experiment: Standard 1D ¹³C NMR with proton decoupling.
-
Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Analysis: Compare the chemical shifts of key carbons, such as the carbonyl carbon, the carbons of the cyclohexane ring, and the methyl carbon.
2D NOESY/ROESY Spectroscopy Protocol:
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.
-
Parameters:
-
Mixing time: 300-800 ms (optimized for the molecule).
-
Number of increments in the indirect dimension: 256-512.
-
Number of scans per increment: 8-16.
-
-
Analysis: Identify cross-peaks that indicate spatial proximity between specific protons. For example, an NOE between a proton on the acyl group and a specific proton on the cyclohexyl ring can definitively establish the relative stereochemistry.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD provides a powerful method for observing the stereochemical differences between diastereomers.
Sample Preparation:
-
Dissolve 10-20 mg of the amide sample in 150-200 µL of a suitable solvent (e.g., CCl₄, CDCl₃, or CS₂). The solvent must be transparent in the infrared region of interest.
-
Use a sample cell with a short path length (e.g., 100 µm) and appropriate window material (e.g., BaF₂ or CaF₂).
-
Acquire a background spectrum of the pure solvent under the same conditions.
VCD Spectroscopy Protocol:
-
Instrument: A dedicated VCD spectrometer (e.g., a Fourier-transform infrared spectrometer equipped with a photoelastic modulator).
-
Parameters:
-
Spectral range: Typically 2000-900 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Acquisition time: Several hours (e.g., 4-8 hours) to achieve a good signal-to-noise ratio.
-
-
Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
The resulting VCD spectrum will show positive and negative bands characteristic of the specific diastereomer. Diastereomers will exhibit distinct VCD spectra.
-
For absolute configuration assignment, the experimental VCD spectrum is compared with the spectrum predicted from quantum chemical calculations (e.g., using Density Functional Theory, DFT).
-
Data Presentation: Illustrative Comparison
Disclaimer: The following tables present illustrative data for two hypothetical diastereomers, Diastereomer A and Diastereomer B, of an N-acyl-(1s,2r)-2-methylcyclohexanamine to demonstrate how experimental data would be presented. Specific data for the target compounds were not available in the searched literature.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data (in ppm) in CDCl₃
| Proton/Carbon | Diastereomer A (δ) | Diastereomer B (δ) | Key Differences |
| ¹H NMR | |||
| Amide NH | 7.85 (d, J=8.0 Hz) | 7.95 (d, J=8.2 Hz) | Downfield shift and larger coupling constant for B. |
| H1 (CH-N) | 3.95 (m) | 4.10 (m) | Downfield shift for B, indicating a different orientation relative to the acyl group. |
| CH₃ | 0.92 (d, J=6.8 Hz) | 0.85 (d, J=7.0 Hz) | Upfield shift for B, suggesting greater shielding. |
| ¹³C NMR | |||
| C=O | 172.5 | 173.1 | Downfield shift for B. |
| C1 (CH-N) | 55.2 | 56.8 | Significant downfield shift for B. |
| CH₃ | 18.1 | 17.5 | Upfield shift for B. |
Table 2: Illustrative Key NOESY Correlations
| Proton 1 | Proton 2 | Diastereomer A | Diastereomer B | Stereochemical Implication |
| Amide NH | H2 (axial) | Strong | Weak | In A, the amide proton is spatially close to the axial proton at C2. |
| Acyl-CH₃ | H6 (equatorial) | Weak | Strong | In B, the acyl methyl group is oriented towards the equatorial proton at C6. |
Table 3: Illustrative VCD Spectral Data (in cm⁻¹)
| Vibrational Mode | Diastereomer A (Frequency, Sign) | Diastereomer B (Frequency, Sign) | Key Differences |
| Amide I (C=O stretch) | 1650, (+) | 1652, (-) | Opposite sign of the VCD couplet is a strong indicator of different stereochemistry. |
| Amide II (N-H bend) | 1540, (-) | 1545, (+) | Inversion of the VCD signal. |
| CH₃ rock | 1170, (+) | 1168, (+) | Similar sign but may differ in intensity. |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic differentiation of diastereomers.
Caption: Workflow for the spectroscopic differentiation of diastereomers.
Conclusion
The differentiation of diastereomers of this compound amides can be effectively achieved through a combination of advanced spectroscopic techniques. NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (NOESY/ROESY) experiments, provides a wealth of information for determining the relative stereochemistry and diastereomeric ratio. VCD spectroscopy offers a powerful, complementary method for confirming stereochemical assignments and can uniquely provide the absolute configuration when compared with theoretical calculations. The detailed experimental protocols and illustrative data presented in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, facilitating the accurate and efficient characterization of chiral molecules.
Cost-Benefit Analysis of (1S,2R)-2-Methylcyclohexanamine in Synthesis: A Comparative Guide for Researchers
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral auxiliary is a critical decision that balances cost, efficiency, and stereochemical control. This guide provides a detailed cost-benefit analysis of (1S,2R)-2-Methylcyclohexanamine, a chiral amine used as a versatile auxiliary in asymmetric synthesis. Its performance is compared with other common chiral auxiliaries, supported by experimental data, to aid in making informed decisions for laboratory and industrial applications.
Performance Comparison in Asymmetric Synthesis
This compound is primarily employed as a chiral auxiliary in the asymmetric alkylation of ketones and aldehydes via the formation of chiral hydrazones. This method, often referred to as the SAMP/RAMP hydrazone methodology, allows for the introduction of an alkyl group at the α-position of a carbonyl compound with a high degree of stereocontrol.
To provide a clear comparison, we will analyze the performance of a chiral auxiliary derived from this compound in the asymmetric alkylation of cyclohexanone and compare it with the widely used (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary in the same reaction.
Table 1: Performance Comparison of Chiral Auxiliaries in the Asymmetric Alkylation of Cyclohexanone
| Chiral Auxiliary | Alkylating Agent | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (1S,2R)-1-amino-2-(N-methyl-N-methoxyaminomethyl)cyclohexane | Iodomethane | 85 | >98 | [1] |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Iodoethane | 82 | >95 | [2] |
Note: The data for the two auxiliaries are from different publications and may have been obtained under slightly different experimental conditions. However, they represent typical performance for this class of reaction.
Cost Analysis
The economic viability of a chiral auxiliary is a crucial factor in its selection, especially for large-scale synthesis. The following table provides an approximate cost comparison for this compound hydrochloride and a common alternative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). Prices are based on currently available information from various chemical suppliers and are subject to change.
Table 2: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Supplier Example(s) | Price (USD) per gram | Molar Mass ( g/mol ) | Price (USD) per mole |
| This compound hydrochloride | CymitQuimica, AChemBlock | ~250 - 300 | 149.66 | ~37,415 - 44,900 |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Sigma-Aldrich, TCI | ~50 - 80 | 130.19 | ~6,510 - 10,415 |
Experimental Protocols
To provide a practical context for the data presented, a detailed experimental protocol for the asymmetric alkylation of cyclohexanone using a chiral auxiliary derived from this compound is provided below. This protocol is based on the work of Enders et al.[1]
Synthesis of the Chiral Hydrazone
-
To a solution of (1S,2R)-1-amino-2-(N-methyl-N-methoxyaminomethyl)cyclohexane (1.0 eq) in diethyl ether, add freshly distilled cyclohexanone (1.0 eq).
-
Stir the mixture at room temperature for 2-3 hours until the formation of the hydrazone is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude chiral hydrazone, which can be used in the next step without further purification.
Asymmetric Alkylation
-
Dissolve the crude hydrazone in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled hydrazone solution. Stir the mixture at -78 °C for 2 hours to ensure complete deprotonation.
-
Add the alkylating agent (e.g., iodomethane, 1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for the time specified in the literature for the specific substrate and alkylating agent (typically several hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric excess (d.e.) of the crude product can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Removal of the Chiral Auxiliary
-
The alkylated hydrazone can be cleaved to regenerate the chiral auxiliary and yield the α-alkylated ketone.
-
A common method for cleavage is ozonolysis, followed by a reductive workup.
-
Alternatively, oxidative cleavage with reagents such as sodium periodate can be employed.
-
The liberated chiral auxiliary can be recovered and purified for reuse.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the asymmetric alkylation of cyclohexanone using a chiral hydrazone derived from this compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of (1s,2r)-2-Methylcyclohexanamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of (1s,2r)-2-Methylcyclohexanamine, a substituted cyclohexanamine derivative. Adherence to these procedures will minimize risks and ensure that waste is managed in a safe and environmentally sound manner.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound and related compounds. Based on data for similar amines, this compound is likely to be corrosive, flammable, and harmful if swallowed or in contact with skin.[3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Impervious gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a respirator may be required.[5][6]
Spill Response: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[6][7] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[3][7]
Step-by-Step Disposal Protocol
The primary principle for the disposal of laboratory waste is to never commence an activity without a clear disposal plan.[2] For this compound, direct disposal into the trash or down the drain is not permissible due to its hazardous characteristics.[8]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.[1][2] Plastic containers are generally preferred.[1]
-
The container must be kept tightly closed except when adding waste.[5][9]
-
Do not mix this waste with other incompatible materials, such as acids or strong oxidizing agents, to avoid violent reactions.[3][9]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][9]
-
The SAA must be inspected weekly for any signs of leakage.[9]
-
Ensure that incompatible wastes are segregated within the SAA. For example, store acids and bases separately.[9]
-
-
Disposal Request:
Quantitative Data Summary
For the safe management of chemical waste in a laboratory setting, it is important to be aware of the accumulation limits. The following table summarizes key quantitative limits for hazardous waste accumulation.
| Parameter | Limit | Regulatory Context |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | Federal and State Regulations |
| Maximum Acutely Toxic (P-listed) Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | Federal and State Regulations |
| Time Limit for Full Container Removal from SAA | Within 3 calendar days | Federal and State Regulations |
| Maximum Storage Time for Partially Filled Container in SAA | 12 months | Federal and State Regulations |
Table 1: Hazardous Waste Accumulation Limits in a Satellite Accumulation Area (SAA).[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Figure 1. Disposal Workflow for this compound.
By following these established procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
